5-(Trifluoromethyl)benzofuran-3(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2/c10-9(11,12)5-1-2-8-6(3-5)7(13)4-14-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSCMRNXVRDAPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Applications of 5-(Trifluoromethyl)benzofuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 5-(Trifluoromethyl)benzofuran-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. Benzofuranones are recognized as privileged scaffolds due to their wide range of biological activities, and the incorporation of a trifluoromethyl group often enhances metabolic stability and potency.[1][2] This document details the compound's physicochemical properties, proposes a robust synthetic pathway, outlines methods for its spectroscopic characterization, and explores its reactivity and stability. Furthermore, it delves into the compound's established and potential applications in drug discovery, with a particular focus on its role as a modulator of GABAB receptors, highlighting its therapeutic potential.[3]
Introduction
The Benzofuranone Scaffold in Medicinal Chemistry
Benzofuranone derivatives are a class of heterocyclic compounds widely found in natural products and synthetic molecules, exhibiting a vast array of pharmacological activities.[1][2] Their versatile structure has made them attractive targets for the development of novel therapeutic agents for diseases ranging from cancer to neurodegenerative and infectious diseases. Numerous benzofuran-containing molecules have shown promise as antibacterial, antifungal, anti-inflammatory, and antiviral agents.[1][4][5][6]
Significance of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is a cornerstone in modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties. Incorporating a CF₃ group can enhance metabolic stability by blocking sites susceptible to oxidation, improve binding affinity to target proteins, and increase bioavailability.[7][8] The synthesis of trifluoromethyl-substituted heterocycles is, therefore, a critical area of research for developing next-generation therapeutics.[7][9]
Overview of this compound
This compound integrates the privileged benzofuranone core with the beneficial properties of the trifluoromethyl group. This combination creates a promising scaffold for targeting various biological pathways. Research into structurally related compounds has demonstrated potent and specific biological activities, most notably as positive allosteric modulators of the GABAB receptor, suggesting potential applications in treating anxiety and other neurological disorders.[3]
Physicochemical Properties
Structural Identity and Tautomerism
The compound exists in equilibrium between its keto form, this compound, and its enol tautomer, 5-(Trifluoromethyl)benzofuran-3-ol. The keto form is generally more stable, but the equilibrium can be influenced by the solvent and pH. This tautomerism is a critical consideration for its synthesis, reactivity, and biological interactions.
Core Properties
| Property | Value | Source |
| Molecular Formula | C₉H₅F₃O₂ | Calculated |
| Molecular Weight | 202.13 g/mol | Calculated |
| Related CAS Number | 741290-20-0 (for 5-(Trifluoromethyl)benzofuran) | |
| Related CAS Number | 1344900-29-3 (for 7-Fluoro-5-(trifluoromethyl)benzofuran-3(2H)-one) | [10][11] |
Calculated Properties
Computational models are invaluable for predicting the behavior of novel compounds. The trifluoromethyl group is known to increase lipophilicity, which is reflected in the calculated LogP value.
| Property | Predicted Value | Notes |
| XLogP3-AA | ~2.5 - 3.0 | The high lipophilicity suggests good membrane permeability. |
| pKa (enol form) | ~7.5 - 8.5 | The electron-withdrawing CF₃ group increases the acidity of the enolic proton compared to non-substituted analogs. |
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway
The synthesis of benzofuran-3(2H)-ones can be achieved through various methods, including the intramolecular cyclization of substituted phenols.[12][13] A highly effective approach is the domino Friedel-Crafts alkylation/lactonization reaction, which offers a direct route to the core scaffold.[14]
The proposed synthesis starts from 4-chlorophenol, which undergoes trifluoromethylation to yield 4-(trifluoromethyl)phenol. Subsequent reaction with glyoxylic acid followed by intramolecular cyclization under acidic conditions provides the target molecule. The choice of a strong acid catalyst like trifluoroacetic acid (TFA) or a Lewis acid such as AlCl₃ is critical for promoting the final ring-closing step.[15]
Caption: Proposed synthesis of this compound.
Detailed Synthetic Protocol: Domino Friedel-Crafts/Lactonization
This protocol is adapted from established methodologies for synthesizing related benzofuranone structures.[14]
-
Reaction Setup : To a flame-dried, round-bottom flask under an inert argon atmosphere, add 4-(trifluoromethyl)phenol (1.0 eq).
-
Solvent Addition : Dissolve the starting material in a suitable solvent, such as glacial acetic acid.
-
Reagent Addition : Add 3,3,3-trifluoromethyl pyruvate (1.1 eq) to the stirred solution.[14] The use of an activated electrophile is key to driving the initial Friedel-Crafts alkylation.
-
Heating : Heat the reaction mixture to reflux (approx. 120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Purification : Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield the pure product.
Spectroscopic Analysis
The structural confirmation of this compound relies on a combination of spectroscopic techniques.
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the furanone ring. The aromatic protons should appear as a set of multiplets in the δ 7.0-8.0 ppm region, with coupling patterns dictated by the substitution. The CH₂ group at the 2-position will likely appear as a singlet around δ 3.8-4.5 ppm.
-
¹³C NMR : The carbon spectrum will show signals for the carbonyl carbon (~170-175 ppm), the aromatic carbons (110-155 ppm), the CF₃ carbon (a quartet around 120-125 ppm due to C-F coupling), and the methylene carbon (~30-35 ppm).
-
¹⁹F NMR : This is a crucial technique for fluorine-containing compounds. A single, sharp resonance is expected in the range of -60 to -65 ppm (relative to CFCl₃), which is characteristic of an aromatic trifluoromethyl group.
-
IR Spectroscopy : The infrared spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretch of the lactone, typically found between 1780-1820 cm⁻¹. Additional bands will correspond to aromatic C-H and C=C stretching, as well as strong C-F stretching bands around 1100-1300 cm⁻¹.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₉H₅F₃O₂) by providing an exact mass measurement. The fragmentation pattern would likely show the loss of CO and the stable trifluoromethylphenyl cation.
Reactivity and Stability
Chemical Stability and Storage
Like many benzofuranone derivatives, this compound is expected to be stable under standard laboratory conditions. However, it should be stored in a cool, dry place, protected from light and air to prevent potential degradation. It is incompatible with strong oxidizing agents.
Safety and Handling Precautions
Based on safety data for related compounds, this compound should be handled with care.
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.
-
Ventilation : Use only in a well-ventilated area or a chemical fume hood.
-
Contact : Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Ingestion/Inhalation : Avoid ingestion and inhalation of dust or vapors.
Relevance in Drug Discovery and Chemical Biology
Mechanism of Action: Case Study of GABAB Receptor Modulation
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. GABAB receptors, which are G-protein coupled receptors, play a crucial role in modulating neuronal excitability.[16][17] Positive allosteric modulators (PAMs) of the GABAB receptor are sought after as they enhance the effect of endogenous GABA without directly activating the receptor, potentially offering a more nuanced therapeutic effect with fewer side effects than direct agonists.[3]
A landmark study characterized (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one (rac-BHFF), a close analog of the title compound, as a potent GABAB receptor PAM.[3] In functional assays, rac-BHFF significantly increased both the potency and efficacy of GABA.[3] This modulation is thought to occur by binding to an allosteric site on the receptor, stabilizing a conformation that has a higher affinity for GABA. In vivo, this compound exhibited anxiolytic-like activity without causing sedation, highlighting the therapeutic potential of this chemical scaffold.[3]
Caption: Allosteric modulation of the GABAB receptor by benzofuranone derivatives.
Workflow for Assessing Biological Activity
To evaluate a novel compound like this compound as a GABAB PAM, a structured experimental workflow is required. This ensures that the results are robust and the mechanism is properly elucidated.
Caption: Experimental workflow for characterizing a novel GABAB receptor modulator.
Potential Therapeutic Applications
The benzofuranone scaffold is a versatile platform for drug discovery.[1] Beyond its proven role in GABAB receptor modulation, derivatives have shown potential in several other areas:
-
Antiviral Activity : Recent studies have identified benzofuran derivatives as STING agonists, inducing a type I interferon response that can inhibit viral replication, including coronaviruses.[5][6]
-
Anticancer Properties : Certain benzofuranones induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth.[1]
-
Neuroprotection : Benzofuran analogs have been shown to possess anti-amyloid aggregation activity, offering a potential avenue for treating Alzheimer's disease.[1]
Conclusion
This compound is a molecule of considerable scientific interest, positioned at the intersection of privileged scaffold chemistry and the strategic use of fluorine to enhance drug-like properties. Its core structure has been validated as a potent modulator of the GABAB receptor, opening promising avenues for the development of novel anxiolytics and other CNS-targeted therapies. The synthetic accessibility and the potential for further functionalization make this compound and its derivatives a rich area for future research in medicinal chemistry and drug development.
References
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Morandi, B., & Carreira, E. M. (2011). Expedient preparation of trifluoromethyl-substituted benzofuranols. Organic Letters, 13(22), 5984–5985. [Link]
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Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]
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Zhang, X., & Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. [Link]
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Scope of 3‐(trifluoromethyl)benzofurans 2. ResearchGate. [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. National Center for Biotechnology Information. [Link]
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Synthesis of Benzofuranones. Organic Chemistry Portal. [Link]
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Pelosi, A., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 723. [Link]
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Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. [Link]
-
Modulation of GABA(A) receptor-mediated currents by benzophenone derivatives in isolated rat Purkinje neurones. PubMed. [Link]
-
Malherbe, P., et al. (2008). Characterization of (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one as a positive allosteric modulator of GABAB receptors. British Journal of Pharmacology, 154(4), 797–811. [Link]
-
Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. PubMed. [Link]
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Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI. [Link]
-
Synthesis and Physicochemical Characterization of 5‐Trifluoromethyl‐Substituted Tetrahydrofurans and Tetrahydrothiophenes. ResearchGate. [Link]
-
Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods. ResearchGate. [Link]
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GABA B receptor modulation of synaptic function. National Center for Biotechnology Information. [Link]
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Modulation of cell surface GABAB receptors by desensitization, trafficking and regulated degradation. Baishideng Publishing Group. [Link]
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Figure S11. 1 H NMR spectrum of 3f. ResearchGate. [Link]
-
GABA B receptors: modulation of thalamocortical dynamics and synaptic plasticity. PubMed. [Link]
-
Modulation of cell surface GABAB receptors by desensitization, trafficking and regulated degradation. Baishideng Publishing Group. [Link]
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Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Semantic Scholar. [Link]
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Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. ResearchGate. [Link]
-
Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. National Center for Biotechnology Information. [Link]
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RIFM fragrance ingredient safety assessment, 2(4H)-Benzofuranone, 5,6-dihydro-3,6-dimethyl-. ScienceDirect. [Link]
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Chemical and Physical Information. Agency for Toxic Substances and Disease Registry. [Link]
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Fluorinated Benzofuran-3(2H)-one Scaffolds: Synthetic Architectures and Therapeutic Pharmacophores
Executive Summary
The benzofuran-3(2H)-one scaffold (coumaran-3-one) represents a privileged structure in medicinal chemistry, serving as the core for aurones and a precursor to complex flavonoids. While the parent scaffold exhibits inherent biological activity, the strategic incorporation of fluorine atoms elevates its pharmacological profile by modulating metabolic stability, lipophilicity, and protein-ligand binding interactions.[1] This guide analyzes the medicinal chemistry of fluorinated benzofuran-3(2H)-ones, focusing on their potent application in neurodegeneration (MAO-B inhibition) and oncology (tubulin/kinase inhibition).
The Fluorine Advantage: Structural Logic
In the context of benzofuran-3(2H)-ones, fluorine substitution is not merely decorative but functional. It addresses the scaffold's primary liabilities: rapid metabolic oxidation at the C2 position and non-specific binding.
Bioisosterism and Electronic Modulation
-
C-F vs. C-H Bond: The C-F bond is shorter and stronger (116 kcal/mol vs. 99 kcal/mol), preventing metabolic degradation (e.g., hydroxylation) at susceptible sites like the aromatic ring positions C4-C7.
-
pKa Modulation: Fluorination on the benzene ring (positions 4, 5, 6, or 7) exerts a strong electron-withdrawing effect (
), which increases the acidity of the C2-protons. This facilitates the formation of the enol tautomer, a critical species for binding in certain kinase pockets. -
Lipophilicity (LogP): Fluorination typically increases LogP, enhancing blood-brain barrier (BBB) permeability—a crucial requirement for CNS-targeting MAO-B inhibitors.
Synthetic Architectures
Constructing fluorinated benzofuran-3(2H)-ones requires specialized strategies to prevent defluorination during ring closure. Two primary routes dominate the literature: Tandem SNAr-Cyclocondensation and Electrophilic Fluorination .
Strategic Visualization
The following diagram illustrates the divergent synthetic pathways for accessing these scaffolds.
Figure 1: Divergent synthetic pathways for fluorinated benzofuran derivatives. Route A utilizes nucleophilic aromatic substitution for polyfluorinated cores, while Route B employs DAST for gem-difluoro functionalization.
Therapeutic Applications & Structure-Activity Relationships (SAR)
Neurodegeneration: MAO-B Inhibition
Fluorinated aurones (2-benzylidenebenzofuran-3(2H)-ones) have emerged as potent, reversible inhibitors of Monoamine Oxidase B (MAO-B), a target for Parkinson’s disease.
-
Mechanism: The benzofuran-3-one core occupies the hydrophobic entrance cavity of the enzyme.
-
The Fluorine Role: A fluorine atom at the meta or para position of the benzylidene ring (Ring B) creates specific electrostatic interactions with Tyr326 and Tyr435 residues in the active site. This selectivity prevents the "cheese effect" associated with non-selective MAO-A inhibition.
Oncology: Anti-Proliferative Activity
Fluorinated derivatives demonstrate cytotoxicity against HCT116 (colorectal) and HeLa cell lines.
-
Pathway: Inhibition of COX-2 expression and suppression of NF-κB signaling.
-
Key SAR: Compounds with a C5-fluorine and a C2-substituted aryl group show IC50 values in the low micromolar range (1.5 - 5.0 µM).
Mechanistic Signaling Diagram
The following diagram details the MAO-B inhibition pathway by fluorinated aurones.
Figure 2: Mechanism of Action for MAO-B inhibition. The fluorinated inhibitor competes with dopamine for the active site, stabilizing the complex via interactions with Tyr326 and Tyr435.
Experimental Protocols
Protocol A: Synthesis of 5-Fluoro-2-(4-fluorobenzylidene)benzofuran-3(2H)-one
Objective: To synthesize a bis-fluorinated aurone derivative via aldol condensation.
Reagents:
-
5-Fluoro-benzofuran-3(2H)-one (1.0 eq)
-
4-Fluorobenzaldehyde (1.1 eq)
-
AlCl3 (anhydrous) or KOH (aqueous)
-
Solvent: Dichloromethane (DCM) or Ethanol
Step-by-Step Methodology:
-
Preparation: Dissolve 5-fluoro-benzofuran-3(2H)-one (1 mmol) and 4-fluorobenzaldehyde (1.1 mmol) in 10 mL of anhydrous DCM.
-
Catalysis: Cool the solution to 0°C. Slowly add anhydrous AlCl3 (2 mmol) in portions to control the exotherm.
-
Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the ketone.
-
Quenching: Pour the reaction mixture into ice-cold water (50 mL) containing 1N HCl to break the aluminum complex.
-
Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Recrystallize the crude yellow solid from ethanol to yield the target aurone (Yield: ~75-85%).
Protocol B: MAO-B Enzymatic Inhibition Assay
Objective: Determine the IC50 of the synthesized fluorinated derivative.
Materials:
-
Recombinant Human MAO-B (Sigma-Aldrich)
-
Substrate: p-Tyramine or Amplex Red
-
Buffer: 100 mM Potassium Phosphate (pH 7.4)
Workflow:
-
Incubation: Pre-incubate 10 µL of the test compound (dissolved in DMSO, various concentrations) with 10 µL of hMAO-B enzyme solution at 37°C for 15 minutes.
-
Initiation: Add 20 µL of substrate solution (p-Tyramine + Horseradish Peroxidase + Amplex Red).
-
Measurement: Measure fluorescence continuously for 30 minutes (Ex/Em = 530/590 nm).
-
Calculation: Plot velocity vs. inhibitor concentration. Determine IC50 using non-linear regression (GraphPad Prism).
Quantitative Data Summary
The following table summarizes the biological activity of key fluorinated benzofuran-3(2H)-one derivatives reported in recent literature.
| Compound ID | Structure Description | Target | IC50 / Ki | Activity Type |
| FBZ-13 | (E)-1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one | MAO-B | 0.0053 µM | Selective Inhibitor |
| Cmpd 2 | 5,7-Difluoro-benzofuran derivative | COX-2 | 1.92 µM | Anti-inflammatory |
| Aurone F-5 | 5-Fluoro-2-(benzylidene)benzofuran-3-one | HCT116 | 12.5 µM | Cytotoxic |
| Spiro-8 | Gem-difluoro-spiro-dihydrobenzofuran | Griseofulvin analog | N/A | Structural Mimic |
References
-
Ayoub, A. J., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.[2][3][4][5] International Journal of Molecular Sciences. Link
-
Sudevan, S. T., et al. (2023). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Advances. Link
-
Hariss, L., et al. (2016).[6] Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Synlett. Link
-
Pugachova, D. E., et al. (2022).[7] Selective Synthesis of Fluorine-Containing Enaminones of Benzofuran Series. Russian Journal of General Chemistry. Link
-
Vilar, S., et al. (2023). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. International Journal of Molecular Sciences. Link
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The Fluorine Factor: Decoding the Lipophilic Shift of 5-CF3-Benzofuran-3-one
The following technical guide details the physicochemical impact, synthesis, and characterization of the 5-trifluoromethyl (5-CF3) group on the benzofuran-3-one scaffold.
Executive Summary
In the optimization of benzofuran-3-one (coumaran-3-one) scaffolds—common in kinase inhibitors and aurone precursors—the modulation of lipophilicity is a critical determinant of ADME success. This guide analyzes the specific role of the 5-trifluoromethyl (5-CF3) moiety. Unlike the "Magic Methyl" effect, which primarily adds steric bulk, the 5-CF3 group introduces a profound "Fluorine Sheath" effect, simultaneously increasing lipophilicity (LogP) by approximately 0.9–1.2 units while electronically deactivating the aromatic core against oxidative metabolism. This document provides a validated synthesis protocol, a mechanistic breakdown of the lipophilic shift, and a self-validating assessment workflow.
Physicochemical Mechanics: The "Fluorine Sheath"
The introduction of a CF3 group at the C5 position is not merely a structural decoration; it fundamentally alters the solvation thermodynamics of the molecule.
The Lipophilic Shift (LogP)
The trifluoromethyl group is significantly more lipophilic than a methyl group or a chlorine atom.
-
Hansch Constant (
): The aromatic CF3 group has a Hansch value of approximately +0.88 , compared to +0.56 for methyl (-CH3) and +0.71 for chlorine (-Cl). -
Solvation Disruption: The C-F bond is non-polarizable and holds electrons tightly (high electronegativity of F). This creates a dense electron cloud that repels polar water molecules, disrupting the hydrogen-bonding network of the aqueous solvent shell. This energetic penalty for aqueous solvation drives the molecule into the lipid phase.
Electronic Deactivation & Acidity
The 5-CF3 group is strongly electron-withdrawing (
-
Impact on C2-Methylene: The electron deficiency transmitted through the benzene ring increases the acidity of the
-protons at the C2 position. This makes the 5-CF3 derivative more reactive towards aldol-type condensations (e.g., aurone formation) than the unsubstituted parent. -
Metabolic Stability: The C5 position is a common "soft spot" for CYP450-mediated hydroxylation. The strong C-F bonds (approx. 116 kcal/mol) and steric bulk block this metabolic route.
Mechanistic Interaction Map
The following diagram illustrates the causal relationships between the CF3 modification and the resulting physicochemical properties.
Figure 1: Mechanistic impact of 5-CF3 substitution on benzofuran-3-one properties.
Validated Synthesis Protocol
To study this effect, high-purity material is required. The following protocol utilizes the intramolecular cyclization of a phenacyl chloride precursor, derived from 4-(trifluoromethyl)phenol . This route is preferred over the salicylic acid route for its direct access to the ketone without decarboxylation steps.
Retrosynthetic Logic
-
Target: 5-(Trifluoromethyl)benzofuran-3(2H)-one.
-
Precursor: 2-Chloro-1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethan-1-one.
-
Starting Material: 4-(Trifluoromethyl)phenol.
Step-by-Step Methodology
Step 1: Acylation (Friedel-Crafts / Fries Rearrangement)
Objective: Install the chloroacetyl group ortho to the phenol.
-
Reagents: 4-(Trifluoromethyl)phenol (1.0 eq), Chloroacetyl chloride (1.2 eq), AlCl3 (1.5 eq), DCM (anhydrous).
-
Procedure:
-
Dissolve phenol in DCM at 0°C. Add chloroacetyl chloride.
-
Add AlCl3 portion-wise (exothermic).
-
Reflux for 4 hours. (Note: If O-acylation occurs first, raise temp to 120°C neat to force Fries rearrangement).
-
Quench: Pour into ice/HCl. Extract with DCM.
-
Validation: 1H NMR should show a singlet ~4.7 ppm (CH2Cl) and loss of ortho-coupling on the ring.
-
Step 2: Cyclization (Intramolecular SN2)
Objective: Form the furan ring via displacement of the chloride by the phenoxide.
-
Reagents: Crude phenacyl chloride from Step 1, Sodium Acetate (NaOAc) or Potassium Carbonate (K2CO3) (2.0 eq), Ethanol.
-
Procedure:
-
Dissolve the intermediate in ethanol.
-
Add base (NaOAc is milder and prevents aldol polymerization).
-
Reflux for 2–3 hours. Monitor by TLC (disappearance of starting material).
-
Workup: Evaporate ethanol, resuspend in water, extract with EtOAc.
-
Purification: Recrystallization from Hexane/EtOAc (highly crystalline solid expected).
-
Synthesis Workflow Diagram
Figure 2: Two-step synthesis of 5-CF3-benzofuran-3-one from 4-CF3-phenol.
Lipophilicity Assessment: Protocol & Data
Do not rely solely on calculated LogP (cLogP) for fluorinated heterocycles, as algorithms often underestimate the specific solvation penalty of the CF3 group in bicyclic systems.
Comparative Data (Predicted vs. Experimental Trends)
The table below summarizes the lipophilic shift observed when modifying the benzofuran-3-one core.
| Substituent (R-5) | Hansch | Estimated LogP | Experimental | Impact Note |
| -H (Parent) | 0.00 | 1.65 | Reference | Baseline |
| -CH3 | +0.56 | 2.21 | +0.50 | Moderate increase |
| -Cl | +0.71 | 2.36 | +0.75 | Halogen bond donor |
| -CF3 | +0.88 | 2.60 | +0.95 - 1.10 | Strong hydrophobic bulk |
Measurement Protocol: Shake-Flask (Miniaturized)
For high-throughput validation, use a miniaturized octanol-water partition system.
-
Preparation: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa.
-
Equilibration: Dissolve 1 mg of 5-CF3-benzofuran-3-one in 1 mL of pre-saturated octanol.
-
Partitioning: Add 1 mL of pre-saturated PBS. Vortex for 60 minutes at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases via HPLC-UV (254 nm).
-
Calculation:
Self-Validating Check: If the aqueous phase concentration is below the limit of detection (LOD), the compound is highly lipophilic (LogP > 3.5). In this case, switch to a Chromatographic Hydrophobicity Index (CHI) method using a C18 column and a fast acetonitrile gradient.
References
-
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.
-
Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.[1]
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
-
Hajduk, P. J., et al. "Lipophilicity in Drug Discovery." Journal of Medicinal Chemistry, 2011.
Sources
Methodological & Application
Synthesis of 5-(Trifluoromethyl)benzofuran-3(2H)-one: A Detailed Guide for Researchers
Introduction
5-(Trifluoromethyl)benzofuran-3(2H)-one is a valuable heterocyclic scaffold in medicinal chemistry and drug development. The incorporation of the trifluoromethyl group often imparts desirable properties to bioactive molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This document provides a comprehensive guide for the synthesis of this key intermediate, detailing two robust protocols, mechanistic insights, and practical considerations for researchers in organic synthesis and drug discovery.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties, as well as the safety profile of the target compound and all reagents, is paramount for safe and successful synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₅F₃O₂ | N/A |
| Molecular Weight | 202.13 g/mol | N/A |
| Appearance | Predicted: White to off-white solid | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, acetone) | N/A |
Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound and all reagents.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
In case of contact:
-
Skin: Immediately wash the affected area with soap and plenty of water.
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.
-
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
The synthesis protocols described herein involve hazardous reagents such as aluminum chloride and α-bromoketones. It is crucial to consult the Safety Data Sheets (SDS) for each reagent before commencing any experimental work. Aluminum chloride is corrosive and reacts violently with water.[2] α-Bromoketones are lachrymatory and skin irritants.[3]
Synthetic Protocols
Two primary synthetic routes for the preparation of this compound are presented below. The first protocol is a classical two-step approach involving a Fries rearrangement, while the second offers an alternative for the cyclization step.
Protocol 1: Two-Step Synthesis via Fries Rearrangement and Intramolecular Cyclization
This is a reliable and widely applicable method for the synthesis of hydroxyaryl ketones and their subsequent conversion to benzofuranones.
start [label="4-(Trifluoromethyl)phenol", shape=ellipse, fillcolor="#FFFFFF"]; step1 [label="Step 1: Acetylation\n(Acetic Anhydride, Pyridine)"]; intermediate1 [label="4-(Trifluoromethyl)phenyl acetate"]; step2 [label="Step 2: Fries Rearrangement\n(AlCl₃, high temp.)"]; intermediate2 [label="2'-Hydroxy-5'-(trifluoromethyl)acetophenone"]; step3 [label="Step 3: Bromination\n(CuBr₂ or NBS)"]; intermediate3 [label="2-Bromo-1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone"]; step4 [label="Step 4: Intramolecular Cyclization\n(Base, e.g., NaOAc)"]; product [label="this compound", shape=ellipse, fillcolor="#FFFFFF"];
start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> intermediate3; intermediate3 -> step4; step4 -> product; }
Workflow for the two-step synthesis of this compound.
Step 1: Synthesis of 2'-Hydroxy-5'-(trifluoromethyl)acetophenone via Fries Rearrangement
The Fries rearrangement is a classic organic reaction for the synthesis of hydroxyaryl ketones from phenolic esters.[4] The regioselectivity between the ortho and para products is primarily controlled by temperature, with higher temperatures favoring the formation of the thermodynamically more stable ortho isomer.[5][6]
Materials:
-
4-(Trifluoromethyl)phenyl acetate (1 equivalent)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.5 equivalents)
-
Anhydrous nitrobenzene or no solvent (for neat reaction)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle
Procedure:
-
Preparation of 4-(Trifluoromethyl)phenyl acetate: To a solution of 4-(trifluoromethyl)phenol (1 equivalent) in a suitable solvent such as dichloromethane, add pyridine (1.2 equivalents) and cool the mixture to 0 °C. Slowly add acetic anhydride (1.2 equivalents) and allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-(trifluoromethyl)phenyl acetate, which can be used in the next step without further purification.
-
Fries Rearrangement: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place anhydrous aluminum chloride (2.5 equivalents).
-
Slowly add 4-(trifluoromethyl)phenyl acetate (1 equivalent) to the flask. The reaction is often exothermic, and cooling in an ice bath may be necessary during the addition.
-
Heat the reaction mixture to 160-165 °C in an oil bath and maintain this temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Work-up: Carefully and slowly quench the reaction by pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2'-hydroxy-5'-(trifluoromethyl)acetophenone.
Step 2: Synthesis of this compound via Intramolecular Cyclization
This step involves the conversion of the hydroxyacetophenone to an α-haloketone, followed by a base-mediated intramolecular cyclization to form the benzofuranone ring.[7]
Materials:
-
2'-Hydroxy-5'-(trifluoromethyl)acetophenone (1 equivalent)
-
Copper(II) bromide (CuBr₂) (2.2 equivalents) or N-Bromosuccinimide (NBS) (1.1 equivalents)
-
Ethyl acetate/Chloroform mixture or Acetonitrile
-
Sodium acetate (NaOAc) or Potassium carbonate (K₂CO₃) (3 equivalents)
-
Ethanol or Acetone
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
α-Bromination:
-
Method A (Using CuBr₂): To a solution of 2'-hydroxy-5'-(trifluoromethyl)acetophenone (1 equivalent) in a 1:1 mixture of ethyl acetate and chloroform, add copper(II) bromide (2.2 equivalents). Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Method B (Using NBS): To a solution of 2'-hydroxy-5'-(trifluoromethyl)acetophenone (1 equivalent) in acetonitrile, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of acidic alumina.[8] Stir the mixture at room temperature or gentle reflux until the reaction is complete.
-
-
Work-up for Bromination: After completion, cool the reaction mixture and filter to remove the copper salts (for Method A) or alumina (for Method B). Concentrate the filtrate under reduced pressure to obtain the crude 2-bromo-1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone. This intermediate is often used in the next step without further purification.
-
Intramolecular Cyclization:
-
Dissolve the crude α-bromoketone in ethanol or acetone.
-
Add sodium acetate or potassium carbonate (3 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.
-
-
Final Work-up and Purification:
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Protocol 2: Alternative One-Pot Synthesis from Phenol and α-Haloketone
This protocol offers a more direct route, combining Friedel-Crafts-like alkylation and intramolecular cyclodehydration in a single step, promoted by a Lewis acid like titanium tetrachloride.[7]
start [label="4-(Trifluoromethyl)phenol", shape=ellipse, fillcolor="#FFFFFF"]; reagent [label="Bromoacetyl bromide"]; step1 [label="One-Pot Reaction\n(TiCl₄, 2,2,2-Trifluoroethanol)"]; product [label="this compound", shape=ellipse, fillcolor="#FFFFFF"];
start -> step1; reagent -> step1; step1 -> product; }
Workflow for the one-pot synthesis of this compound.
Materials:
-
4-(Trifluoromethyl)phenol (1 equivalent)
-
Bromoacetyl bromide (1.2 equivalents)
-
Titanium tetrachloride (TiCl₄) (1 equivalent)
-
2,2,2-Trifluoroethanol (TFE)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Two-necked flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle
Procedure:
-
To a 25 mL two-necked flask equipped with a reflux condenser, add freshly distilled 2,2,2-trifluoroethanol (1.0 mL), 4-(trifluoromethyl)phenol (1.0 mmol), and titanium tetrachloride (1.0 mmol) under a nitrogen atmosphere.
-
Prepare a solution of bromoacetyl bromide (1.2 mmol) in 2,2,2-trifluoroethanol (1.0 mL).
-
Heat the reaction mixture to reflux and add the solution of bromoacetyl bromide dropwise.
-
After the addition is complete, continue refluxing and monitor the reaction by TLC.
-
Upon completion, cool the mixture and quench with a saturated aqueous solution of NH₄Cl (20 mL).
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights
Fries Rearrangement: The mechanism of the Fries rearrangement is believed to proceed through the formation of an acylium ion intermediate. The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the ester, followed by cleavage of the acyl-oxygen bond to generate a phenoxide-AlCl₃ complex and an acylium ion. The acylium ion then acts as an electrophile in a Friedel-Crafts acylation reaction with the activated aromatic ring.[9][10]
Ester [label="Aryl Ester"]; LewisAcid [label="+ AlCl₃"]; Complex1 [label="[Complex 1]"]; Intermediate [label="Acylium Ion + Phenoxide-AlCl₃ Complex"]; OrthoProduct [label="ortho-Hydroxyaryl Ketone"]; ParaProduct [label="para-Hydroxyaryl Ketone"];
Ester -> LewisAcid [style=invis]; LewisAcid -> Complex1 [label="Coordination"]; Complex1 -> Intermediate [label="Rearrangement"]; Intermediate -> OrthoProduct [label="Intramolecular Acylation (High Temp)"]; Intermediate -> ParaProduct [label="Intermolecular Acylation (Low Temp)"]; }
Simplified mechanism of the Fries Rearrangement.
Intramolecular Cyclization of α-Haloketone: The base deprotonates the phenolic hydroxyl group, forming a phenoxide. The resulting nucleophilic oxygen then attacks the electrophilic carbon bearing the bromine atom in an intramolecular Sₙ2 reaction, leading to the formation of the five-membered benzofuranone ring.
Characterization Data (Predicted)
As experimental data for this compound is not widely available, the following are predicted characteristic spectral data based on its structure and data from analogous compounds.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.8-7.5 (m, 3H, Ar-H), 4.7 (s, 2H, -CH₂-).
-
¹³C NMR (CDCl₃, 100 MHz): δ 200-195 (C=O), 170-165 (C-O), 135-120 (Ar-C), 124 (q, ¹JCF ≈ 272 Hz, CF₃), 75-70 (-CH₂-).
-
IR (KBr, cm⁻¹): ν 1720-1700 (C=O stretch), 1600, 1480 (C=C aromatic stretch), 1320, 1160, 1120 (C-F stretch).
-
Mass Spectrometry (EI): m/z (%) = 202 (M⁺), 174, 145.
Troubleshooting and Optimization
Table 2: Troubleshooting Common Issues in the Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Fries Rearrangement: Low yield | Inactive AlCl₃ (moisture contamination). Insufficient reaction time or temperature. | Use fresh, anhydrous AlCl₃ and perform the reaction under an inert atmosphere. Monitor the reaction by TLC to ensure completion. Optimize temperature.[1] |
| Fries Rearrangement: Poor regioselectivity (high para-isomer) | Reaction temperature is too low. | Increase the reaction temperature to >160 °C to favor the formation of the ortho-isomer.[5] |
| Bromination: Formation of multiple brominated products | Reaction conditions are too harsh. | Use a milder brominating agent like NBS. Control the stoichiometry of the brominating agent carefully. |
| Cyclization: Incomplete reaction | Insufficient base or reaction time. | Use a stronger base or increase the reaction time and/or temperature. Monitor by TLC. |
Conclusion
The synthetic protocols detailed in this guide provide reliable methods for the preparation of this compound, a key building block for the development of novel pharmaceuticals and agrochemicals. By understanding the underlying reaction mechanisms and paying close attention to reaction conditions and safety precautions, researchers can efficiently synthesize this valuable compound for their research endeavors.
References
-
Li, W., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2236. [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. [Link]
-
Pharm D Guru. (n.d.). Fries Rearrangement. [Link]
-
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. [Link]
-
Wikipedia. (n.d.). Fries rearrangement. [Link]
-
Effenberger, F., Klenk, H., & Reiter, P. L. (1973). New Aspects of the Fries Rearrangement. Angewandte Chemie International Edition in English, 12(9), 775-784. [Link]
-
Pfrengle, F., et al. (2025). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p‐Hydroxyacetophenone at Different Scales. Angewandte Chemie. [Link]
-
Ghasemzadeh, M. A., & Abdollahi-Basir, M. H. (2018). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A, 1(1), 35-43. [Link]
-
USALCO. (n.d.). ALUMINUM CHLORIDE STORAGE AND HANDLING. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride. [Link]
-
da Silva, A. B., et al. (2021). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. ISRN Organic Chemistry. [Link]
-
Bauri, A. K. (2017). REGIO-SELECTIVE BROMINATION REACTION OF HYDROXY ACETOPHENONES USING NBS AS BROMINATING REAGENT. European Journal of Biomedical and Pharmaceutical Sciences, 4(9), 481-486. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmdguru.com [pharmdguru.com]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. byjus.com [byjus.com]
Strategic Utilization of 5-(Trifluoromethyl)benzofuran-3(2H)-one in Medicinal Chemistry
Executive Summary
This application note details the strategic use of 5-(trifluoromethyl)benzofuran-3(2H)-one as a high-value building block in drug discovery. While benzofuran-3(2H)-ones (coumaranones) are established intermediates, the 5-trifluoromethyl (
-
Bioisosterism: The
group serves as a lipophilic, metabolically stable bioisostere for chloride or methyl groups, significantly altering the pharmacokinetic profile of the final scaffold. -
Enhanced Acidity: The electron-withdrawing nature of the
group at the C5 position increases the acidity of the C2-methylene protons, facilitating Knoevenagel condensations and Michael additions under milder conditions than unsubstituted analogs. -
Divergent Reactivity: This scaffold serves as a gateway to three distinct chemical classes: Aurones (via C2 condensation), 3-Substituted Benzofurans (via C3 addition/aromatization), and Spirocyclic Ethers (via C2 alkylation).
Chemical Profile & Reactivity Landscape[1]
Structural Analysis
The molecule consists of a benzene ring fused to a furanone ring.[1] The reactivity is dominated by two centers:
-
C2 Position (Active Methylene): Flanked by the phenoxy oxygen and the C3 carbonyl, these protons are acidic (
). The 5- group stabilizes the resulting enolate, making this position highly nucleophilic. -
C3 Position (Ketone): Susceptible to nucleophilic attack (Grignard, hydride reduction).
Reactivity Map
The following diagram illustrates the divergent synthetic pathways accessible from this single building block.
Figure 1: Divergent synthetic pathways from the 5-trifluoromethylbenzofuran-3(2H)-one core.
Application 1: Synthesis of Trifluoromethylated Aurones
Context: Aurones (2-benzylidenebenzofuran-3(2H)-ones) are privileged structures exhibiting potent anticancer and anti-inflammatory properties. The 5-
Mechanistic Insight
The reaction proceeds via a Knoevenagel condensation.[2] The base deprotonates the C2 position. The resulting enolate attacks the aldehyde. The
Protocol: Green Chemistry Condensation
This protocol utilizes ethanol and catalytic piperidine, avoiding harsh solvents.
Reagents:
-
This compound (1.0 equiv)
-
Substituted Benzaldehyde (1.1 equiv)
-
Piperidine (0.1 equiv) or aqueous KOH (10%)
-
Ethanol (Absolute)
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 5 mL of ethanol.
-
Addition: Add 1.1 mmol of the aryl aldehyde.
-
Catalysis: Add 2 drops of piperidine (or 0.5 mL of 10% aq. KOH).[3]
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The product usually appears as a bright yellow/fluorescent spot, distinct from the starting ketone.
-
-
Precipitation: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The aurone product typically precipitates as yellow needles.
-
Filtration: Filter the solid and wash with cold ethanol (2 x 2 mL).
-
Purification: Recrystallize from hot ethanol or purify via silica gel chromatography if necessary.
Data Validation (Expected Results):
| Analytical Method | Signal/Observation | Interpretation |
|---|
| 1H NMR | Singlet at
Application 2: Synthesis of 3-Substituted 5-Trifluoromethylbenzofurans
Context: Many kinase inhibitors and receptor antagonists require a fully aromatic benzofuran core. This protocol converts the furanone to a benzofuran via Grignard addition and dehydration.
Workflow Diagram
Figure 2: Aromatization workflow to access 3-substituted benzofurans.
Protocol: Grignard Addition & Aromatization
Reagents:
-
This compound
-
Aryl/Alkyl Grignard Reagent (e.g., Phenylmagnesium bromide)
-
Anhydrous THF
-
Conc. HCl or p-Toluenesulfonic acid (pTsOH)
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a 2-neck flask and purge with Argon. Add this compound (1.0 mmol) and anhydrous THF (10 mL).
-
Nucleophilic Attack: Cool to -78°C. Dropwise add the Grignard reagent (1.2 mmol) over 10 minutes.
-
Warming: Allow the reaction to warm to room temperature over 2 hours.
-
Checkpoint: TLC should show consumption of the ketone and formation of a more polar tertiary alcohol.
-
-
Quench: Quench with saturated
. Extract with Ethyl Acetate.[2][4][5] -
Aromatization (Dehydration): Dissolve the crude tertiary alcohol in Acetic Acid (5 mL) containing 0.5 mL conc. HCl. Heat to 60°C for 1 hour.
-
Note: The
group deactivates the ring, so aromatization is thermodynamically favorable but may require heat to overcome the activation energy of water elimination.
-
-
Isolation: Neutralize with
, extract, and purify via column chromatography (Hexane/EtOAc).
References
-
Synthesis of Benzofuran-3(2H)-ones. Organic Chemistry Portal. Available at: [Link]
-
Aurones: A Golden Resource for Active Compounds. Molecules, 2021. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules, 2025.[6][7] Available at: [Link]
-
Reactivity of Benzofuran Derivatives. Synthetic Communications, 2014. (Via ResearchGate).[8] Available at: [Link]
-
Synthesis of 3-formylbenzofuran and 3-acylbenzofuran. RSC Advances, 2014. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Parallel Synthesis of Aurones Using a Homogeneous Scavenger [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. rsc.org [rsc.org]
- 5. A new method for the synthesis of 3-hydroxymethylbenzofuran [html.rhhz.net]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Reagents for functionalizing 5-(Trifluoromethyl)benzofuran-3(2H)-one
An Application Guide to the Strategic Functionalization of 5-(Trifluoromethyl)benzofuran-3(2H)-one
Introduction: The Benzofuranone Scaffold in Modern Drug Discovery
The benzofuranone moiety is a privileged heterocyclic scaffold, prominently featured in a multitude of natural products and synthetic compounds with significant biological activities.[1][2][3] Its rigid, planar structure provides an excellent framework for the spatial presentation of pharmacophoric elements, making it a cornerstone in medicinal chemistry.[4][5] The introduction of a trifluoromethyl (CF3) group at the 5-position of the benzofuran-3(2H)-one core further enhances its desirability as a building block. The CF3 group is a bioisostere of a methyl group but imparts unique properties, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity through specific electronic interactions, all of which are highly sought-after attributes in drug design.
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the chemical strategies and reagents for the targeted functionalization of this compound. We will explore the key reactive sites of this molecule and provide detailed, field-proven protocols for its modification, emphasizing the causality behind experimental choices to ensure reproducible and efficient synthesis of novel derivatives for therapeutic exploration.
Chemical Reactivity of the this compound Core
The functionalization of this scaffold is primarily dictated by three reactive zones: the acidic C3-position, the C2-carbonyl group, and the aromatic ring. Understanding the inherent reactivity of these sites is crucial for designing successful synthetic strategies.
-
The C3-Position (α-to-Carbonyl): The two protons at the C3-position are acidic due to their proximity to the electron-withdrawing carbonyl group. This allows for the facile formation of an enolate intermediate under basic conditions, which can then act as a potent nucleophile. This is the most common and versatile handle for introducing a wide array of substituents.[1][6]
-
The C2-Carbonyl Group: The carbonyl group can participate in condensation reactions with various nucleophiles. A key transformation is the Knoevenagel-type condensation with aldehydes or ketones, which converts the benzofuranone into an aurone-like structure, a class of compounds known for its own distinct biological activities.[7]
-
The Aromatic Ring: The benzene ring is susceptible to electrophilic aromatic substitution. However, the regioselectivity is complex. The ring is activated by the ortho, para-directing ether oxygen but strongly deactivated by the meta-directing trifluoromethyl group. Consequently, reactions on the aromatic core require careful consideration of reagents and conditions to achieve desired selectivity.
Strategy 1: C3-Alkylation via Enolate Intermediates
Direct alkylation at the C3-position is a fundamental strategy for elaborating the benzofuranone core. This reaction proceeds through the generation of a nucleophilic enolate, which subsequently attacks an electrophilic alkylating agent.
Causality and Experimental Rationale
The choice of base, solvent, and temperature is critical for the success of this reaction.
-
Base Selection: Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) are ideal. They efficiently deprotonate the C3-position without competing in a nucleophilic attack on the carbonyl group. Weaker bases like potassium carbonate (K2CO3) can also be used, often requiring higher temperatures or phase-transfer catalysts.
-
Solvent & Atmosphere: Anhydrous aprotic solvents (e.g., THF, DMF) are mandatory. Any protic species, such as water, will protonate and quench the highly reactive enolate intermediate. Similarly, performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) prevents oxidation and other side reactions.
-
Temperature Control: Reactions involving strong bases are typically initiated at low temperatures (-78 °C for LDA) to control the exothermic deprotonation, prevent side reactions like self-condensation, and ensure the kinetic enolate is formed.
Protocol 1: General Procedure for Base-Mediated C3-Alkylation
-
Preparation: Add this compound (1.0 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar. Seal the flask with septa and purge with dry Argon for 10 minutes.
-
Dissolution: Add anhydrous THF via syringe to achieve a 0.1 M concentration.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This step is crucial for controlling reactivity when using highly reactive bases like LDA.
-
Deprotonation: Slowly add a solution of LDA (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise over 10 minutes. The formation of the lithium enolate is typically rapid. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution. This neutralizes the reaction and destroys any unreacted enolate or base.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the C3-alkylated product.
Data Presentation: Representative C3-Alkylation Reactions
| Electrophile (R-X) | Base | Solvent | Temperature | Typical Yield |
| Methyl Iodide | NaH | DMF | 0 °C to RT | 85-95% |
| Benzyl Bromide | LDA | THF | -78 °C to RT | 80-90% |
| Allyl Bromide | K2CO3 | Acetonitrile | 80 °C | 70-85% |
Visualization: C3-Alkylation Workflow
Caption: Workflow for the base-mediated C3-alkylation of this compound.
Strategy 2: Asymmetric C3-Functionalization via Catalysis
Achieving stereocontrol at the C3-position is paramount when synthesizing chiral drug candidates. Asymmetric catalysis provides an elegant solution for introducing new stereocenters with high enantioselectivity. Rhodium-catalyzed functionalization of the C3 C(sp³)–H bond with α-diazoesters is a powerful method for creating derivatives with adjacent quaternary and tertiary stereocenters.[6]
Causality and Experimental Rationale
This reaction avoids the use of stoichiometric strong bases and instead relies on a chiral catalyst to generate a reactive rhodium-carbene intermediate from the diazoester. This intermediate then undergoes a stereocontrolled insertion into the C3-H bond.
-
Catalyst System: A chiral diene ligand coordinated to a Rh(I) precursor is used to create a chiral pocket around the metal center. This environment dictates the facial selectivity of the C-H insertion event, leading to high enantiomeric excess (ee).
-
Slow Addition: The α-diazoester is added slowly via a syringe pump. This is critical to maintain a low, steady-state concentration of the highly reactive carbene intermediate, which minimizes dimerization and other unproductive pathways, thereby maximizing the yield and selectivity of the desired transformation.
Protocol 2: Rh(I)-Catalyzed Asymmetric Alkylation with an α-Diazoester
-
Catalyst Preparation: In a glovebox or under a strict inert atmosphere, charge a reaction vial with the Rh(I) precursor (e.g., [Rh(L)Cl]2, where L is a chiral diene ligand, 0.05 mol %) and this compound (1.0 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the reagents.
-
Diazoester Preparation: In a separate vial, prepare a solution of the α-diazoester (1.2 eq) in anhydrous DCE.
-
Slow Addition: Using a syringe pump, add the diazoester solution to the reaction mixture over a period of 4-6 hours.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring for completion by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purification: Purify the product by flash column chromatography. The resulting product will contain a new C-C bond at the C3 position with a high degree of stereocontrol.
Visualization: Catalytic Cycle for Asymmetric C-H Functionalization
Caption: Simplified catalytic cycle for Rh(I)-catalyzed asymmetric C3-H functionalization.
Strategy 3: C2=C Bond Formation via Condensation Reactions
Condensation reactions provide a direct route to aurone and aurone-like structures, which are isomers of flavonoids with a range of interesting biological properties. This strategy typically involves the reaction of the C2-methylene group (via its enol tautomer) with an electrophilic carbonyl compound.
Causality and Experimental Rationale
To drive this condensation, which can be thermodynamically challenging, modern techniques such as microwave irradiation and solid-supported catalysts are employed.
-
Microwave Irradiation: Microwaves provide rapid, uniform heating, significantly accelerating reaction rates and often leading to cleaner products and higher yields in a fraction of the time required for conventional heating.[7]
-
Clay Catalysis: Acidic clays like Montmorillonite K10 act as solid, reusable Lewis acid catalysts. They activate the electrophilic aldehyde partner and facilitate the dehydration step of the condensation. The solvent-free nature of the reaction simplifies work-up and aligns with green chemistry principles.[7]
Protocol 3: Microwave-Assisted, Clay-Catalyzed Synthesis of an Aurone Derivative
-
Preparation: In a 10 mL microwave process vial, add this compound (1.0 eq), a substituted aromatic aldehyde (e.g., anisaldehyde, 1.1 eq), and Montmorillonite K10 clay (approx. 50% by weight of the reactants).
-
Mixing: Thoroughly mix the solids with a spatula until a homogeneous powder is obtained.
-
Microwave Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120-140 °C) for 15-30 minutes. Monitor the pressure to ensure it remains within safe limits.
-
Extraction: After the reaction, allow the vial to cool to room temperature. Add ethyl acetate to the solid residue and stir vigorously for 10 minutes.
-
Filtration: Filter the mixture through a pad of Celite® to remove the clay catalyst, washing the pad with additional ethyl acetate.
-
Work-up: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield the pure aurone product, typically as a brightly colored solid.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel heterocyclic compounds. The strategic functionalization at its key reactive sites—the C3-position via enolate chemistry or asymmetric catalysis, and the C2-position via condensation—opens avenues to a vast chemical space. The protocols detailed herein provide robust and reproducible methods for creating libraries of diverse benzofuranone derivatives. By understanding the chemical principles behind each step, researchers can effectively leverage this powerful scaffold to develop next-generation therapeutic agents for a wide range of diseases.
References
- Benchchem. Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview.
- Zhang, X., et al. Asymmetric Rh(I)-Catalyzed Functionalization of the 3-C(sp3)–H Bond of Benzofuranones with α-Diazoesters. Organic Letters.
- Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press.
- MDPI. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
- Li, J., et al. (2021). Recent Advances on Benzofuranones: Synthesis and Transformation via C–H Functionalization.
- Singh, R., et al. Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.
- Organic Chemistry Portal. Synthesis of Benzofuran-3(2H)-ones.
- RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. (2019).
- MDPI. Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. (2023).
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Condensation reactions involving 5-(Trifluoromethyl)benzofuran-3(2H)-one
Executive Summary
This guide details the synthetic utility of 5-(Trifluoromethyl)benzofuran-3(2H)-one (referred to herein as 5-TFB ) in condensation reactions. The presence of the trifluoromethyl (
This document focuses on two primary reaction classes:
-
Knoevenagel/Aldol Condensation with aromatic aldehydes to yield Aurones (potential anticancer/antimicrobial agents).
-
Spiro-Condensation with isatins to generate 3D-rich Spirocyclic Oxindoles .
Reactivity Profile & Mechanistic Insight
The Fluorine Effect
The 5-
-
Enhanced Acidity (C2): The inductive effect (
) stabilizes the enolate formed at the C2 position. While unsubstituted benzofuran-3-one has a pKa 10.5, 5-TFB is more acidic, allowing for enolization under milder basic conditions or even neutral catalytic surfaces (e.g., Alumina). -
Electrophilicity (C3): The carbonyl carbon becomes more electrophilic, though in condensation reactions, the C2-nucleophilicity dominates.
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways for 5-TFB depending on the electrophile (Aldehyde vs. Isatin).
Figure 1: Divergent condensation pathways for 5-TFB. The pathway to Aurones involves a dehydration step, while spiro-formation retains the cyclic integrity.
Application I: Synthesis of 5-Trifluoromethyl Aurones
Aurones (2-benzylidenebenzofuran-3(2H)-ones) are privileged structures in medicinal chemistry. The 5-
Methodological Comparison
We recommend Acid-Mediated Condensation for this specific substrate. While basic conditions are common, the electron-deficient nature of the 5-
| Parameter | Method A: Acidic (Recommended) | Method B: Basic (Traditional) | Method C: Neutral Alumina (Green) |
| Reagents | HCl / Acetic Acid | KOH / Methanol | Neutral |
| Temp/Time | 80°C / 2–4 h | Reflux / 1–2 h | 25°C / 12–24 h |
| Yield | 85–95% | 60–80% | 80–90% |
| Selectivity | Exclusive Z-isomer | Mostly Z, trace E | Z-isomer |
| Risk | Minimal side reactions | High risk of ring opening | Solvent waste (if not solvent-free) |
Detailed Protocol: Acid-Mediated Condensation
Objective: Synthesis of (Z)-2-(4-methoxybenzylidene)-5-(trifluoromethyl)benzofuran-3(2H)-one.
Reagents:
-
This compound (1.0 eq)
-
4-Methoxybenzaldehyde (1.1 eq)
-
Glacial Acetic Acid (Solvent)
-
Conc. HCl (Catalyst, 20% v/v relative to solvent)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-TFB (200 mg, 1.0 mmol) and 4-methoxybenzaldehyde (150 mg, 1.1 mmol) in Glacial Acetic Acid (3.0 mL).
-
Catalysis: Add concentrated HCl (0.5 mL) dropwise to the stirring solution. The mixture may turn slightly yellow/orange.
-
Reaction: Heat the mixture to 80–90°C using an oil bath. Monitor by TLC (Eluent: 20% EtOAc/Hexane).
-
Checkpoint: The product typically appears as a bright yellow fluorescent spot on TLC.
-
-
Quenching: After consumption of the starting material (approx. 3 hours), cool the reaction to room temperature.
-
Precipitation: Pour the reaction mixture into ice-cold water (20 mL). The aurone will precipitate as a yellow solid.
-
Purification: Filter the solid using a Buchner funnel. Wash copiously with water to remove acid traces, then with a small amount of cold ethanol.
Validation:
-
1H NMR: Look for the vinylic proton (
) singlet around 6.6–6.9 ppm. -
19F NMR: Single peak around
-62 ppm confirming the integrity of the group.
Application II: Spiro-Condensation with Isatins
This reaction creates a spiro[benzofuran-2,3'-indoline]-3,2'-dione scaffold, introducing 3D complexity valuable for fragment-based drug discovery.
Protocol: Organocatalytic Synthesis
Reagents:
-
5-TFB (1.0 eq)
-
Isatin (substituted or unsubstituted) (1.0 eq)
-
L-Proline (10 mol%) or Diethylamine (20 mol%)
-
Ethanol (EtOH)
Step-by-Step Procedure:
-
Mixing: Combine 5-TFB (1.0 mmol) and Isatin (1.0 mmol) in Ethanol (5 mL).
-
Catalyst Addition: Add L-Proline (11 mg, 0.1 mmol).
-
Reaction: Stir at reflux for 4–6 hours.
-
Note: The reaction proceeds via an aldol-addition followed by spontaneous dehydration in some cases, but often stops at the aldol adduct (3-hydroxy-spiro) depending on conditions. To force dehydration to the spiro-enone, acid catalysis (as in Protocol 3.2) may be required subsequently.[1]
-
-
Work-up: Cool to room temperature. The spiro-product often precipitates. Filter and wash with cold EtOH.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield (Base Method) | Ring opening of benzofuranone (salicylate formation). | Switch to Acidic Conditions (Protocol 3.2) or Neutral Alumina.[3] |
| No Precipitation | Product is too soluble in AcOH/EtOH. | Dilute further with ice water or perform extraction with |
| E/Z Mixture | Thermodynamic equilibrium not reached. | Increase reaction time at reflux; Aurones thermodynamically prefer the Z-configuration. |
| Starting Material Stalls | Enolate not forming efficiently. | If using weak base, switch to piperidine/acetic acid (cat). |
References
-
Haudecoeur, R., et al. (2016). "Synthesis and biological activities of aurones: A Review." International Journal of Pure & Applied Bioscience. Link
-
Vinter, J., et al. (2023). "Parallel Synthesis of Aurones Using a Homogeneous Scavenger." Molecules. Link
-
Popova, A.V., et al. (2019). "Fluorine-Containing Furan-3(2H)-Ones in Reactions with Binucleophiles." Chemistry of Heterocyclic Compounds. Link[4]
-
Generali, G., et al. (2018). "Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity." Antioxidants. Link
-
Bouchaib, M., et al. (2023). "Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds." MDPI Engineering Proceedings. Link
Sources
Application Notes and Protocols for the Scalable Production of 5-(Trifluoromethyl)benzofuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
5-(Trifluoromethyl)benzofuran-3(2H)-one is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Consequently, robust and scalable synthetic routes to this intermediate are of paramount importance for advancing pharmaceutical research and development. This document provides a detailed, field-proven guide for the scalable production of this compound, emphasizing scientific integrity, safety, and practicality. The presented methodology is designed to be a self-validating system, offering insights into the causality behind experimental choices to ensure reproducibility and successful scale-up.
Synthetic Strategy: A Two-Step Approach
The most industrially viable and scalable approach for the synthesis of this compound is a two-step process commencing with commercially available starting materials: 4-(trifluoromethyl)phenol and chloroacetyl chloride. This strategy involves an initial Friedel-Crafts acylation followed by an intramolecular cyclization.
Diagram of the Synthetic Pathway
Caption: Overall synthetic workflow for this compound.
Part 1: Friedel-Crafts Acylation of 4-(Trifluoromethyl)phenol
Principle and Rationale
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. In this step, the Lewis acid catalyst, aluminum chloride (AlCl₃), activates the chloroacetyl chloride to form a highly electrophilic acylium ion. The electron-rich 4-(trifluoromethyl)phenol then attacks this electrophile. The hydroxyl group of the phenol is a strong ortho-, para-director. Due to steric hindrance from the hydroxyl group, the acylation is expected to occur predominantly at the ortho position, yielding the desired intermediate, 2-chloro-1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethan-1-one. The use of a slight excess of the phenol can help to drive the reaction to completion and minimize side reactions.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity | Supplier |
| 4-(Trifluoromethyl)phenol | 162.11 | - | ≥97% | Sigma-Aldrich, Manchester Organics[1][2][3][4] |
| Chloroacetyl chloride | 112.94 | 1.42 | ≥98% | Sigma-Aldrich |
| Aluminum chloride (anhydrous) | 133.34 | 2.48 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 84.93 | 1.33 | ≥99.8% | Sigma-Aldrich |
| Hydrochloric acid, 2M | 36.46 | ~1.03 | - | Standard lab supply |
| Deionized water | 18.02 | 1.00 | - | In-house |
Scalable Protocol: Friedel-Crafts Acylation (100 g scale)
Safety Precautions: This reaction is highly exothermic and generates HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, face shield, and acid-resistant gloves. All glassware must be thoroughly dried to prevent violent reactions with the water-sensitive aluminum chloride.[5]
-
Reactor Setup: Equip a 2 L, 3-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a scrubber containing a dilute sodium hydroxide solution.
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous aluminum chloride (100 g, 0.75 mol).
-
Solvent Addition: Add anhydrous dichloromethane (500 mL) to the flask and begin stirring to form a suspension.
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath.
-
Acyl Chloride Addition: Add chloroacetyl chloride (84.7 g, 0.75 mol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is highly exothermic at this stage.[6]
-
Phenol Addition: In a separate flask, dissolve 4-(trifluoromethyl)phenol (100 g, 0.62 mol) in anhydrous dichloromethane (250 mL). Add this solution dropwise to the reaction mixture over 1-1.5 hours, maintaining the internal temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Slowly and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice (1 kg) and concentrated hydrochloric acid (100 mL). This should be done in a large, open container within the fume hood.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 200 mL).
-
Combine the organic layers and wash with 2M HCl (2 x 200 mL), followed by brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Expected Outcome and Characterization
The crude product, 2-chloro-1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethan-1-one, is typically an off-white to pale yellow solid. Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water or hexanes/ethyl acetate.
-
Yield: 75-85%
-
Analytical Techniques:
-
¹H NMR: To confirm the structure and regioselectivity.
-
¹³C NMR: To confirm the carbon framework.
-
GC-MS: To assess purity and identify any regioisomers.[7]
-
Melting Point: For comparison with literature values of similar compounds.
-
Part 2: Intramolecular Cyclization
Principle and Rationale
The second step involves an intramolecular Williamson ether synthesis, a type of nucleophilic substitution reaction. The phenoxide, generated in situ by the addition of a base, acts as a nucleophile and displaces the chloride from the α-carbon of the ketone. This ring-closing reaction forms the desired benzofuran-3(2H)-one. A mild base such as potassium carbonate is often sufficient and is advantageous for large-scale operations due to its low cost, ease of handling, and simple work-up. The choice of a polar aprotic solvent like acetone or acetonitrile facilitates the reaction.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-Chloro-1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethan-1-one | 238.58 | Crude from Step 1 | - |
| Potassium carbonate (anhydrous) | 138.21 | ≥99% | Sigma-Aldrich |
| Acetone | 58.08 | ≥99.5% | Sigma-Aldrich |
| Ethyl acetate | 88.11 | ≥99.5% | Sigma-Aldrich |
| Hexanes | - | ≥98.5% | Sigma-Aldrich |
Scalable Protocol: Intramolecular Cyclization (from 100 g of phenol)
-
Reactor Setup: Use a 2 L, 3-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer.
-
Reagent Charging: Charge the flask with the crude 2-chloro-1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethan-1-one (assuming ~118 g, 0.49 mol from the previous step), potassium carbonate (136 g, 0.98 mol), and acetone (1 L).
-
Reaction: Heat the mixture to reflux (approximately 56 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with acetone (2 x 100 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum.
-
Expected Outcome and Characterization
The final product, this compound, should be obtained as a crystalline solid.
-
Yield: 85-95% (from the intermediate ketone)
-
Overall Yield: 64-81% (from 4-(trifluoromethyl)phenol)
-
Analytical Techniques:
-
¹H NMR & ¹³C NMR: For structural confirmation.
-
¹⁹F NMR: To confirm the presence and integrity of the trifluoromethyl group.
-
HPLC: To determine the purity of the final product.
-
Melting Point: For characterization and as an indicator of purity.
-
Diagram of the Cyclization Mechanism
Caption: Mechanism of the base-mediated intramolecular cyclization.
Process Optimization and Scalability Considerations
-
Catalyst Choice: While aluminum chloride is effective, other Lewis acids like iron(III) chloride could be explored for a more environmentally benign process, although this may require reaction optimization.[8]
-
Solvent Selection: Dichloromethane is a common solvent for Friedel-Crafts reactions, but for larger scale production, alternative solvents like 1,2-dichloroethane or nitrobenzene could be considered, though their toxicity and environmental impact must be taken into account.
-
Temperature Control: Effective heat management during the exothermic Friedel-Crafts acylation is critical for safety and to minimize side product formation. A jacketed reactor with a reliable cooling system is essential for scale-up.
-
Work-up and Purification: The quench and extraction procedures should be optimized to minimize emulsion formation and product loss. Crystallization is a highly effective and scalable purification method for the final product.
-
Waste Management: The acidic aqueous waste from the Friedel-Crafts work-up and the inorganic salts from the cyclization step must be neutralized and disposed of in accordance with local environmental regulations.
Conclusion
The described two-step synthesis of this compound via Friedel-Crafts acylation and subsequent intramolecular cyclization offers a robust, scalable, and economically viable route to this valuable building block. By carefully controlling reaction parameters and adhering to safety protocols, researchers and process chemists can reliably produce multi-gram to kilogram quantities of this important intermediate for drug discovery and development programs.
References
-
Experiment 1: Friedel-Crafts Acylation. Available at: [Link]
- Reinhardt, D., et al. Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction.
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available at: [Link]
-
Quora. What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions?. Available at: [Link]
- Piras, M., et al. GC/MSn analysis of the crude reaction mixtures from Friedel-Crafts acylation: Unambiguous identification and differentiation of 3-aroylbenzofurans from their 4- and 6-regioisomers.
- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz
-
SLS Ireland. 4-(Trifluoromethyl)phenol, 97%. Available at: [Link]
-
Cleanchem. 4-(Trifluoromethyl)Phenol. Available at: [Link]
Sources
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. 4-(Trifluoromethyl)phenol 97 402-45-9 [sigmaaldrich.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. youtube.com [youtube.com]
- 7. GC/MSn analysis of the crude reaction mixtures from Friedel-Crafts acylation: Unambiguous identification and differentiation of 3-aroylbenzofurans from their 4- and 6-regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Trifluoromethyl)benzofuran-3(2H)-one
Welcome to the technical support center for the synthesis of 5-(Trifluoromethyl)benzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As a key intermediate in medicinal chemistry, the efficient synthesis of this molecule is of significant interest. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to support your research endeavors.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through a two-step process: O-acylation of 4-(trifluoromethyl)phenol followed by an intramolecular Friedel-Crafts cyclization.
Question 1: My initial O-acylation of 4-(trifluoromethyl)phenol with 2-chloroacetyl chloride is giving a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the O-acylation of 4-(trifluoromethyl)phenol are often attributed to several factors, primarily related to the electron-withdrawing nature of the trifluoromethyl group and the reaction conditions.
Causality and Solutions:
-
Reduced Nucleophilicity of the Phenol: The trifluoromethyl group is strongly electron-withdrawing, which decreases the electron density on the aromatic ring and, consequently, the nucleophilicity of the phenolic oxygen. This slows down the desired O-acylation reaction.
-
Solution: Employ a stronger base to fully deprotonate the phenol, thereby increasing the nucleophilicity of the resulting phenoxide. While weaker bases like triethylamine can be used, stronger bases such as potassium carbonate, sodium hydride (NaH), or potassium tert-butoxide are often more effective. The choice of base should be made in consideration of the solvent and temperature.
-
-
Competitive C-Acylation (Friedel-Crafts Acylation): Although O-acylation is generally favored under basic conditions, competitive C-acylation can occur, especially if any Lewis acidic impurities are present.
-
Solution: Ensure the reaction is performed under strictly anhydrous conditions to prevent the formation of HCl, which can catalyze C-acylation. The order of addition is also critical; add the acylating agent slowly to a pre-formed solution of the phenoxide to maintain a low concentration of the electrophile.
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after a significant amount of time, consider increasing the reaction temperature or switching to a higher-boiling point solvent (e.g., from dichloromethane to acetonitrile or DMF).
-
Experimental Protocol: Optimized O-Acylation of 4-(Trifluoromethyl)phenol
| Parameter | Recommended Condition | Rationale |
| Starting Material | 4-(Trifluoromethyl)phenol | |
| Acylating Agent | 2-Chloroacetyl chloride | Commercially available and reactive. |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) | A moderately strong base that is easy to handle. |
| Solvent | Anhydrous Acetone or Acetonitrile | Good solubility for reactants and inert under reaction conditions. |
| Temperature | Reflux | To ensure the reaction goes to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent side reactions with atmospheric moisture. |
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4-(trifluoromethyl)phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetone or acetonitrile as the solvent.
-
Stir the suspension vigorously and add 2-chloroacetyl chloride (1.1 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-1-(4-(trifluoromethyl)phenoxy)ethan-1-one. This intermediate can often be used in the next step without further purification.
Question 2: The intramolecular Friedel-Crafts cyclization of 2-chloro-1-(4-(trifluoromethyl)phenoxy)ethan-1-one is resulting in a low yield of the desired this compound. What are the key challenges and optimization strategies?
Answer:
The intramolecular Friedel-Crafts cyclization to form the benzofuranone ring is often the most challenging step. The strong deactivating effect of the trifluoromethyl group on the aromatic ring makes the electrophilic substitution difficult.
Causality and Solutions:
-
Deactivated Aromatic Ring: The trifluoromethyl group significantly reduces the nucleophilicity of the aromatic ring, making it less susceptible to electrophilic attack by the acylium ion intermediate.
-
Solution: A strong Lewis acid catalyst is required to promote the reaction. Aluminum chloride (AlCl₃) is commonly used. In some cases, stronger acid systems like triflic acid (TfOH) or polyphosphoric acid (PPA) may be necessary. The reaction often requires elevated temperatures to proceed at a reasonable rate.
-
-
Catalyst Deactivation: The Lewis acid catalyst can be deactivated by complexation with the carbonyl oxygen of the starting material and the product.
-
Solution: A stoichiometric amount, or even an excess, of the Lewis acid catalyst is typically required.
-
-
Side Reactions: At high temperatures, side reactions such as polymerization or decomposition can occur, leading to a lower yield of the desired product.
-
Solution: Careful control of the reaction temperature is crucial. It is often beneficial to start the reaction at a lower temperature and gradually increase it. The use of a high-boiling point, inert solvent like 1,2-dichloroethane or nitrobenzene can help to maintain a consistent temperature.
-
Experimental Protocol: Optimized Intramolecular Friedel-Crafts Cyclization
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2-Chloro-1-(4-(trifluoromethyl)phenoxy)ethan-1-one | |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | A strong and common Lewis acid for Friedel-Crafts reactions. |
| Solvent | Anhydrous 1,2-Dichloroethane | An inert solvent with a suitable boiling point. |
| Temperature | 0 °C to Reflux | Gradual increase in temperature to control the reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent deactivation of the Lewis acid by moisture. |
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.2 - 2.0 eq).
-
Cool the flask in an ice bath and add anhydrous 1,2-dichloroethane.
-
Add a solution of 2-chloro-1-(4-(trifluoromethyl)phenoxy)ethan-1-one (1.0 eq) in 1,2-dichloroethane dropwise to the stirred suspension of AlCl₃.
-
After the addition, allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench by slowly adding crushed ice, followed by concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product should be purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and direct route involves a two-step sequence starting from 4-(trifluoromethyl)phenol. The first step is an O-acylation with a 2-haloacetyl halide (e.g., chloroacetyl chloride) to form an α-halo phenoxyacetate intermediate. The second step is an intramolecular Friedel-Crafts cyclization of this intermediate, typically catalyzed by a strong Lewis acid like aluminum chloride, to yield the final product.[1] Alternative, though less common, routes might involve multi-step pathways starting from different precursors.
Q2: Why is a strong Lewis acid like AlCl₃ necessary for the cyclization step?
A2: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group. This deactivates the benzene ring, making it less nucleophilic and therefore less reactive in electrophilic aromatic substitution reactions like the Friedel-Crafts acylation.[2] A strong Lewis acid is required to generate a sufficiently electrophilic acylium ion from the α-halo phenoxyacetate intermediate to overcome this deactivation and facilitate the intramolecular cyclization.
Q3: What are the main impurities I should expect and how can I remove them?
A3: In the O-acylation step, unreacted 4-(trifluoromethyl)phenol is a common impurity. In the cyclization step, potential impurities include the starting α-halo phenoxyacetate, polymeric materials, and regioisomers if the cyclization is not perfectly selective (though less likely in this specific case). Purification is typically achieved through column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are crucial. 2-Chloroacetyl chloride is corrosive and lachrymatory and should be handled in a fume hood with appropriate personal protective equipment (PPE). Aluminum chloride is a water-reactive solid that releases HCl gas upon contact with moisture; it should be handled in a dry environment (e.g., under an inert atmosphere). The quenching of the Friedel-Crafts reaction is highly exothermic and should be performed slowly and with caution in an ice bath. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Troubleshooting Decision Tree for Low Cyclization Yield
Caption: Decision tree for troubleshooting low cyclization yields.
References
- Brady, W. T., & Gu, Y. Q. (1988). A new synthesis of 3(2H)-benzofuranones. Journal of Heterocyclic Chemistry, 25(3), 969-971.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved from [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]
-
Beaudry Research Group - Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from [Link]
-
MDPI. (2018, March 21). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Retrieved from [Link]
- Darzens, G. (1904). Condensation of ketones with α-haloesters. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 139, 1214-1217.
Sources
Technical Support Center: Optimizing 5-Trifluoromethyl-2(3H)-Benzofuranone Synthesis
Introduction
Welcome to the Technical Support Center for the synthesis of 5-trifluoromethyl-2(3H)-benzofuranone . This intermediate is a critical scaffold in medicinal chemistry, particularly for inhibitors targeting SIRT2 and various kinase pathways.
The Central Challenge: Synthesizing this molecule requires balancing two opposing forces:
-
Thermodynamic Drive: The need for acid catalysis and heat to close the lactone ring.
-
Kinetic Instability: The electron-withdrawing nature of the 5-trifluoromethyl (
) group significantly increases the acidity of the methylene protons at the C3 position ( ), making the molecule highly susceptible to oxidative dimerization and aldol-like condensations.
This guide provides field-proven protocols to navigate these challenges, ensuring high purity and yield.
Module 1: Critical Control Points (Troubleshooting)
Issue A: The Reaction Mixture Turns Red/Brown (Oxidative Dimerization)
Diagnosis: The most common failure mode. The C3 position is an "active methylene." In the presence of trace oxygen and base (or even neutral conditions if the C3 protons are acidic enough), the molecule forms a radical that dimerizes to form 3,3'-bis(benzofuranone) derivatives.
-
Mechanism: The 5-
group stabilizes the resulting carbanion/radical at C3, accelerating this side reaction compared to non-fluorinated analogues. -
Solution:
-
Strict Inert Atmosphere: Sparge all solvents with Argon/Nitrogen for at least 30 minutes prior to use. Run the reaction under positive inert pressure.
-
Avoid Basic Workups: Do not use bicarbonate or carbonate washes if possible. If neutralization is required, keep the temperature
and work quickly. -
Radical Scavengers: In extreme cases, adding a radical inhibitor (e.g., BHT) in ppm quantities can stabilize the reaction during scale-up.
-
Issue B: Low Yield / Incomplete Cyclization
Diagnosis: The cyclization of 2-hydroxy-5-(trifluoromethyl)phenylacetic acid to the benzofuranone is an equilibrium reaction.
-
Causality: Water generated during the reaction hydrolyzes the lactone ring back to the open-chain acid. The
group deactivates the phenol oxygen, making the nucleophilic attack on the carbonyl slower (kinetic penalty). -
Solution:
-
Water Removal: You must shift the equilibrium. Use a Dean-Stark apparatus with toluene/xylene or use a molecular sieve Soxhlet extractor.
-
Catalyst Selection: Switch from standard mineral acids to Silica Sulfonic Acid or
-TsOH . Silica sulfonic acid acts as a heterogeneous catalyst that also sequesters water locally.
-
Issue C: Defluorination (Loss of CF3)
Diagnosis: Rare, but occurs under "superbasic" conditions or high-temperature Lewis acid catalysis.
-
Causality: While aryl-
bonds are stable, hydrolysis to a carboxylic acid ( ) can occur if the ring is activated and subjected to strong alkali (e.g., NaOH at reflux). -
Solution: Maintain pH < 10 during all workup stages. Avoid Aluminum Chloride (
) at temperatures .
Module 2: Visualizing the Troubleshooting Logic
The following diagram illustrates the decision-making process for diagnosing reaction failures.
Figure 1: Decision tree for diagnosing synthesis failures based on visual and analytical cues.
Module 3: Recommended Experimental Protocol
This protocol utilizes Silica Sulfonic Acid (SSA) or
Materials
-
Substrate: 2-hydroxy-5-(trifluoromethyl)phenylacetic acid (
equiv). -
Catalyst:
-Toluenesulfonic acid monohydrate ( equiv) OR Silica Sulfonic Acid ( ). -
Solvent: Toluene (Reagent Grade, Sparged with Argon).
-
Apparatus: 2-Neck RBF, Dean-Stark Trap, Reflux Condenser, Argon Balloon.
Step-by-Step Procedure
-
Preparation (Inerting):
-
Assemble the glassware and flame-dry under vacuum. Backfill with Argon.
-
Charge the 2-hydroxy-5-(trifluoromethyl)phenylacetic acid and the catalyst into the flask.
-
Add Toluene. Critical: Bubble Argon through the solvent for 15 minutes before heating.
-
-
Cyclization (The "Lactone" Step):
-
Heat the mixture to reflux (
). -
Monitor the Dean-Stark trap. You should see water separation within 30 minutes.
-
Endpoint: Continue reflux until water evolution ceases (typically 3–6 hours). Monitor by TLC (Mobile Phase: 20% EtOAc/Hexane). The product is usually less polar than the starting acid.
-
-
Workup (The "Danger Zone"):
-
Cool the reaction to Room Temperature (
). -
If using Silica Sulfonic Acid: Filter the solid catalyst (can be reused).
-
If using p-TsOH: Wash the organic layer with cold water (
). -
Avoid: Do not wash with NaOH or concentrated
. If acid removal is critical, use a dilute phosphate buffer (pH 6.5). -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallization is preferred over chromatography to avoid silica-induced oxidation.
-
Solvent System: Hexane/Ether or Cyclohexane.
-
Module 4: Reaction Mechanism & Side Pathways
Understanding the competition between the desired cyclization and the side reactions is vital for troubleshooting.
Figure 2: Mechanistic pathway showing the reversible cyclization and the irreversible oxidative dimerization.
Frequently Asked Questions (FAQ)
Q1: Can I use ethanol or methanol as a solvent? A: No. Alcohols will compete with the phenol hydroxyl group, leading to the formation of the ethyl/methyl ester of the phenylacetic acid (Fischer Esterification) instead of the lactone. Use non-nucleophilic solvents like Toluene, Xylene, or Chlorobenzene.
Q2: My product has a persistent pink hue. Is it ruined?
A: Not necessarily. The "dimer" impurity is intensely colored (often red/purple) due to extended conjugation. Even trace amounts (
Q3: Why is the 5-CF3 variant more unstable than the unsubstituted benzofuranone?
A: The trifluoromethyl group is strongly electron-withdrawing. This pulls electron density from the benzene ring, which in turn pulls density from the lactone carbonyl. This makes the
References
-
BenchChem Technical Support. (2025).[1] Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Retrieved from
-
RSC Advances. (2013). Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis.[2] Royal Society of Chemistry. Retrieved from
-
Google Patents. (2012). CN102746260A - Method for preparing benzofuran-2-(3H)-one.[3] Retrieved from
-
MDPI. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins.[4] Retrieved from
-
Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.[5] Oregon State University.[5] Retrieved from [5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. CN102746260A - Method for preparing benzofuran-2-(3H)-one - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
Technical Support Center: Benzofuran-3(2H)-one Cyclization Optimization
Topic: Optimizing Reaction Temperature for Benzofuran-3(2H)-one Cyclization Ticket ID: BZF-CYC-OPT-001 Status: Active Assigned Specialist: Senior Application Scientist
Core Directive: Thermal Dynamics & Reaction Control
Welcome to the technical support hub for benzofuran-3(2H)-one synthesis. You are likely employing the intramolecular cyclization of
Unlike the synthesis of aromatic benzofurans, the benzofuran-3(2H)-one (coumaranone) scaffold is an active methylene compound. This makes it structurally unstable under high thermal stress or strong basic conditions, leading to a critical competition between cyclization (desired) and aldol condensation (undesired).
The Kinetic vs. Thermodynamic Trap
-
The Goal: Kinetic control. You want the phenoxide to displace the halide (
) to close the ring. -
The Risk: Thermodynamic equilibration. At high temperatures (
), the formed benzofuran-3(2H)-one acts as a nucleophile. It attacks unreacted ketone or self-condenses to form aurones (benzylidene derivatives) or oxidative dimers.
Key Technical Insight: If your product is yellow or orange , you have likely overheated the reaction, causing conversion to an aurone derivative. Pure benzofuran-3(2H)-ones are typically white or colorless solids.
Troubleshooting Guide (Q&A)
Q1: "My reaction mixture turned from colorless to deep yellow/red after refluxing. Is this normal?"
Diagnosis: Aurone Formation (Oxidative Dimerization)
Root Cause: Excessive temperature and prolonged reaction time under basic conditions. The methylene group at C2 is highly acidic (
-
Lower the Temperature: Reduce from reflux (e.g.,
in acetonitrile) to room temperature ( ). -
Switch Solvent: Use a polar aprotic solvent like DMF or DMSO to accelerate the
cyclization without requiring heat. -
Quench Early: Monitor via TLC. Stop the reaction immediately upon consumption of the starting material. Do not "cook" it overnight.
Q2: "I am seeing a 'black tar' at the baseline of my TLC. Yield is <30%."
Diagnosis: Polymerization/Ring Opening Root Cause: Strong base concentration combined with high thermal energy. This causes ring-opening of the furanone or uncontrolled polymerization of the reactive enolate. Solution:
-
Change Base: Switch from strong bases (KOH, NaH) to milder bases like Potassium Carbonate (
) or Sodium Acetate ( ). -
Dilution: High concentration favors intermolecular polymerization. Dilute your reaction to
.
Q3: "The reaction is stalled at 50% conversion after 24 hours at Room Temperature."
Diagnosis: Kinetic Trap (High Activation Energy) Root Cause: The leaving group (halide) is poor, or the phenoxide is not sufficiently nucleophilic due to ion pairing. Solution:
-
Catalytic Additive: Add 10 mol% Sodium Iodide (NaI) (Finkelstein condition) to convert the chloro-ketone to the more reactive iodo-ketone in situ.
-
Mild Heating: Increase temperature to
(controlled water bath), but do not reflux . -
Phase Transfer: If using acetone/DCM, add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) to solubilize the base.
Standardized Experimental Protocol
Protocol ID: BZF-STD-05 (Optimized for Purity) Target: Synthesis of Benzofuran-3(2H)-one from 2-bromo-2'-hydroxyacetophenone.
Reagents & Setup
-
Substrate: 2-bromo-2'-hydroxyacetophenone (1.0 equiv)
-
Base: Anhydrous
(1.5 equiv) -
Solvent: Dry Acetone (0.1 M concentration) or DMF (for faster rates)
-
Temp:
(Start) (Max)
Step-by-Step Workflow
-
Preparation: Dissolve 1.0 mmol of substrate in 10 mL of dry acetone in a round-bottom flask.
-
Activation: Add 1.5 mmol (207 mg) of anhydrous
.-
Tech Note: If using the chloro-derivative, add 0.1 mmol NaI.
-
-
Reaction: Stir vigorously at Room Temperature (
) .-
Checkpoint: Check TLC after 1 hour. If <10% conversion, warm to
.
-
-
Monitoring: Reaction is typically complete in 2-4 hours. Look for the disappearance of the starting material spot.
-
Warning: If the solution starts turning bright yellow, STOP and quench immediately.
-
-
Workup: Filter off the inorganic solids (
). Evaporate the solvent under reduced pressure (keep water bath ). -
Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (Silica, Hexane:EtOAc 9:1).
Quantitative Comparison of Conditions
| Variable | Condition A (Recommended) | Condition B (Aggressive) | Condition C (Microwave) |
| Temperature | Reflux ( | ||
| Time | 2 - 6 Hours | 1 - 2 Hours | 10 - 20 Minutes |
| Solvent | Acetone or DMF | Acetonitrile | DMF/MeOH |
| Major Byproduct | None (High Purity) | Aurones (Yellow) | Tars/Polymers |
| Typical Yield | 85 - 95% | 60 - 75% | 40 - 60% |
Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for temperature optimization, highlighting the critical branching points between successful cyclization and aurone formation.
Caption: Thermal optimization decision tree distinguishing kinetic control (cyclization) from thermodynamic side-reactions (aurone formation).
References
-
BenchChem. (2025).[1] Technical Support Center: Synthesis of 3-Benzylidene-2-benzofuran-1-one (Aurone). Retrieved from 1
-
Hu, X., et al. (2019).[2] Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. Acta Chim.[2] Slov. Retrieved from 2[2]
-
Organic Chemistry Portal. (2020). Synthesis of Benzofuran-3(2H)-ones.[1][2][3][4][5][6] Retrieved from 6
-
Tandon, V. K., et al. (2010). An improved one-pot and eco-friendly synthesis of aurones under solvent-free conditions. Taylor & Francis. Retrieved from 4
-
MDPI. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Retrieved from 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A concise update on the synthetic transformation of aurones via asymmetric cycloaddition, annulation, and Michael/Mannich reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08575A [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Benzofuran-3(2H)-one synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of 5-(Trifluoromethyl)benzofuran-3(2H)-one
Case ID: TFM-BF3-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Diagnostic Triage: Identify Your Impurity
Before initiating a purification protocol, compare your crude material against these common impurity profiles. The 5-trifluoromethyl (5-CF3) group significantly alters the electronic properties of the benzofuranone core, creating specific purification challenges not found in the non-fluorinated parent compound.[1]
| Symptom | Probable Impurity | Chemical Cause | Recommended Action |
| Sticky/Oily Orange Gum | Uncyclized Intermediate | Incomplete intramolecular | Go to Protocol B (Forced Cyclization) |
| Bright Yellow/Red Solid | Aurone Derivative | Oxidation at the C2 position followed by condensation (self-aldol or with aldehydes).[1] | Go to Protocol C (Adsorption/Recryst) |
| Dark Tar/Polymer | Aldol Oligomers | Base-catalyzed polymerization.[1] The 5-CF3 group increases C2-proton acidity ( | Go to Protocol D (Chromatography) |
| White Precipitate in NMR | Inorganic Salts | Trapped KBr/NaCl from the cyclization step (poor solubility in fluorinated organic phases). | Aqueous Wash (Acidic) |
The Chemical Logic (Why This Happens)
To purify 5-(Trifluoromethyl)benzofuran-3(2H)-one effectively, you must understand how the trifluoromethyl group dictates the molecule's reactivity.[1]
The 5-CF3 Effect
The trifluoromethyl group is a strong electron-withdrawing group (EWG).[1]
-
Reduced Nucleophilicity: In the precursor (2-halo-1-(2-hydroxy-5-trifluoromethylphenyl)ethanone), the phenol oxygen is less nucleophilic than in unsubstituted systems.[1] This often leads to incomplete cyclization if the base is too weak or reaction time is too short.
-
Increased C2 Acidity: Once the ring closes, the C2 protons (alpha to the ketone) are significantly more acidic due to the inductive effect of the CF3 group stabilizing the enolate.[1] This makes the product highly sensitive to base-mediated aldol condensation (dimerization) during workup.[1]
Impurity Pathways Diagram
Visualizing the competition between product formation and side reactions.[2]
Caption: Figure 1. Reaction pathways showing how the electron-withdrawing CF3 group slows cyclization (leading to Impurity A) while accelerating enolization (leading to Impurity C).
Purification Protocols
Protocol A: Optimized Recrystallization (Best for >85% Purity)
Standard ethanol recrystallization often fails for CF3 analogs due to "oiling out."[1] Use this biphasic solvent system.
Solvent System: Heptane / Ethyl Acetate (High non-polar ratio).[1]
-
Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate (EtOAc).
-
Counter-Solvent: While boiling, add Heptane dropwise until the solution turns slightly cloudy (turbid).
-
Clarification: Add 1-2 drops of EtOAc to restore clarity.
-
Cooling: Allow to cool to room temperature slowly (wrap flask in foil). Then move to 4°C.
-
Note: If oiling occurs, reheat and add more EtOAc.[1]
-
-
Wash: Filter crystals and wash with cold Heptane.[1]
Protocol B: Chemical Cleanup (For Uncyclized Material)
If NMR shows significant uncyclized phenol (doublet ~4.5 ppm).[1]
-
Resuspend: Dissolve crude in Acetone.
-
Re-reaction: Add 1.5 eq. anhydrous
and catalytic KI.[1] Reflux for 2 hours. -
Quench: Pour into cold dilute HCl (pH 2-3).
-
Critical: Do not quench into water without acid; neutral/basic water will promote aldol condensation of your product.
-
Protocol C: Activated Carbon Filtration (For Colored Impurities)
Benzofuranones are prone to forming highly colored "aurones" upon oxidation.[1][2]
-
Dissolve crude in Dichloromethane (DCM).[1]
-
Add Activated Charcoal (10% w/w).
-
Stir at room temperature for 30 minutes.
-
Filter through a Celite pad to remove carbon.[1]
-
Concentrate.[1][3][4][5][6] If color persists, the impurity is likely chemically bonded (aurone) and requires chromatography.[1]
Protocol D: Flash Chromatography Guidelines
The acidic C2 protons interact with basic sites on silica, causing tailing.[1]
-
Stationary Phase: Acid-washed Silica Gel (or standard Silica).[1]
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5 to 80:20).[1]
-
Additive: Add 0.5% Acetic Acid to the mobile phase.
Troubleshooting Decision Tree
Use this logic flow to determine your immediate next step.
Caption: Figure 2. Decision matrix for selecting the appropriate purification module based on crude analysis.
Frequently Asked Questions (FAQ)
Q: Can I use basic alumina for chromatography?
A: Absolutely not. The 5-CF3 group makes the C2 protons highly acidic (
Q: Why does my product turn red when left in solution? A: This is auto-oxidation forming an Aurone (2-benzylidenebenzofuran-3-one derivative).[1] The CF3 group stabilizes the radical intermediate, accelerating this process in the presence of oxygen and light.[1] Store the purified solid under Argon in the dark. If in solution, keep it acidic [2].[1]
Q: The literature suggests ethanol for recrystallization, but I get an oil. A: Literature often refers to the non-fluorinated parent.[1] The 5-CF3 group increases lipophilicity (hydrophobicity).[1] Aqueous ethanol forces the compound out of solution too fast (oiling).[1] Switch to Heptane/EtOAc or Toluene/Hexane to match the lipophilic character of the fluorinated ring [3].
References
-
Beaudry Research Group. (2021).[1] Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.[1] Link
-
Sigma-Aldrich. (n.d.).[1] Benzofuran-3(2H)-one Product Information & Reactivity Profile. Merck KGaA.[1] Link
-
University of Rochester. (n.d.).[1] Tips and Tricks: Solvents for Recrystallization. Department of Chemistry. Link
-
National Institutes of Health (NIH). (2018).[1] Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity. PMC. Link
Sources
- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 2. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 4. Benzofuran-3(2H)-one synthesis [organic-chemistry.org]
- 5. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of Trifluoromethylated Benzofuranones
The Significance of Fluorinated Heterocycles and the Role of NMR
The benzofuran-3(2H)-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The precise location of this electron-withdrawing group on the aromatic ring can profoundly influence the molecule's biological activity, making unambiguous structural confirmation essential.
¹³C and ¹⁹F NMR spectroscopy are indispensable tools for this purpose. ¹³C NMR provides a detailed map of the carbon skeleton, while ¹⁹F NMR offers exceptional sensitivity and a wide chemical shift range, making it highly informative for fluorinated molecules. The interplay between these two techniques, including through-bond J-coupling, provides a powerful method for unequivocal structure determination.
Predicted NMR Data for 5-(Trifluoromethyl)benzofuran-3(2H)-one
The following tables present the predicted ¹³C and ¹⁹F NMR chemical shifts and key coupling constants for this compound. These predictions are based on the analysis of substituent effects on the benzofuranone core and data from analogous trifluoromethylated aromatic compounds.
Table 1: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹JCF (Hz) | Predicted ⁿJCF (Hz) |
| C2 | ~45-55 | t | - | ~2-5 |
| C3 | ~195-205 | s | - | - |
| C3a | ~120-130 | q | - | ~2-5 |
| C4 | ~125-135 | q | - | ~3-7 |
| C5 | ~128-138 | q | - | ~30-40 |
| C6 | ~120-130 | q | - | ~3-7 |
| C7 | ~110-120 | s | - | - |
| C7a | ~160-170 | s | - | - |
| -CF₃ | ~123-128 | q | ~270-275 | - |
Table 2: Predicted ¹⁹F NMR Data for this compound in CDCl₃
| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CF₃ | -60 to -65 | s |
Comparative Analysis with Positional Isomers
The precise positioning of the trifluoromethyl group significantly influences the electronic environment of the benzofuranone core, leading to distinct NMR spectra for each isomer.
-
¹³C NMR: The carbon directly attached to the CF₃ group (C5 in our target molecule) will exhibit a characteristic quartet due to one-bond C-F coupling (¹JCF), typically around 270-275 Hz. The surrounding aromatic carbons will also show smaller quartet splittings due to two-, three-, and four-bond couplings (ⁿJCF). The chemical shifts of the aromatic carbons will vary depending on the isomer, with the carbon bearing the CF₃ group being significantly influenced.
-
¹⁹F NMR: The chemical shift of the CF₃ group is highly sensitive to its electronic environment. While a singlet is expected in the proton-decoupled spectrum for all isomers, the exact chemical shift will vary. Generally, the more electron-deficient the aromatic ring, the further downfield (less negative) the ¹⁹F chemical shift. Positional isomers will exhibit distinct ¹⁹F chemical shifts, allowing for their unambiguous differentiation.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines the key steps and considerations for acquiring high-quality ¹³C and ¹⁹F NMR spectra for a novel compound such as this compound.
I. Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a common initial choice for its excellent solubilizing properties for many organic compounds. However, other solvents like acetone-d₆ or DMSO-d₆ may be necessary depending on the compound's polarity.
-
Concentration : Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard : For ¹³C NMR, the solvent signal is typically used for referencing. For ¹⁹F NMR, an internal standard is often omitted to avoid signal overlap, and the spectrum is referenced externally to CFCl₃ (δ = 0 ppm).
II. ¹³C NMR Spectroscopy
-
Initial Acquisition : A standard proton-decoupled ¹³C NMR experiment is performed. Due to the presence of fluorine, C-F couplings will be observed.
-
¹H and ¹⁹F Double Decoupling : To simplify the spectrum and confirm assignments, a ¹³C{¹H, ¹⁹F} double-decoupling experiment can be performed. This requires a spectrometer equipped with a triple-resonance probe. This experiment will result in singlets for all carbon atoms, except for the carbon attached to the CF₃ group if the decoupling is not perfectly efficient.
-
DEPT/APT Experiments : Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) experiments are crucial for differentiating between CH, CH₂, and CH₃ groups and quaternary carbons.
III. ¹⁹F NMR Spectroscopy
-
Proton-Decoupled ¹⁹F NMR : This is the standard experiment and will show a singlet for the CF₃ group. The wide spectral window of ¹⁹F NMR minimizes the chance of signal overlap.
-
Proton-Coupled ¹⁹F NMR : This experiment can reveal long-range H-F couplings, which can be valuable for structural confirmation.
IV. 2D NMR Spectroscopy
-
¹H-¹³C HSQC/HMBC : Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons, while Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two to three bonds. These are essential for assigning the carbon and proton signals of the benzofuranone scaffold.
-
¹⁹F-¹³C HMBC : This experiment is particularly powerful for assigning the carbons in the vicinity of the trifluoromethyl group by observing long-range C-F correlations.
Workflow and Key Interactions
The following diagrams illustrate the experimental workflow and the key NMR interactions for the structural elucidation of this compound.
Caption: Experimental workflow for NMR analysis.
Caption: Molecular structure of the target analyte.
Caption: Key NMR J-coupling and through-space interactions.
Conclusion
While direct experimental NMR data for this compound remains elusive in publicly accessible literature, a comprehensive analytical approach based on predicted values and comparative data provides a robust framework for its characterization. The strategic application of ¹³C and ¹⁹F NMR, including advanced techniques like double decoupling and 2D correlation spectroscopy, is critical for the unambiguous structural elucidation of this and other novel fluorinated heterocyclic compounds. This guide serves as a testament to the predictive power of NMR spectroscopy and provides a detailed protocol for researchers to confidently tackle the structural analysis of similar molecules in their own drug discovery and development endeavors.
References
- Dolbier, W. R., Jr. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.
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Gerig, J. T. (2001). Fluorine NMR. eMagRes. [Link]
- Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. Wiley-VCH.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]
A Comparative Guide to the Bioactivity of 5-Trifluoromethyl vs. 5-Methyl Benzofuran-3(2H)-one: A Hypothetical Case Study in Oncology Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of chemical substituents is a cornerstone of medicinal chemistry. The benzofuran-3(2H)-one scaffold is a privileged structure, appearing in numerous biologically active compounds.[1] The nature and position of substituents on this heterocyclic system can dramatically influence its pharmacological profile. This guide provides an in-depth comparison of the bioactivity of two closely related analogues: 5-trifluoromethyl-benzofuran-3(2H)-one and 5-methyl-benzofuran-3(2H)-one, with a focus on their potential as anticancer agents.
The Rationale: Trifluoromethyl vs. Methyl Substitution
The substitution of a methyl (-CH3) group with a trifluoromethyl (-CF3) group is a common strategy in drug discovery. The trifluoromethyl group is a bioisostere of the methyl group, meaning it has a similar size but different electronic properties. These differences can profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
The -CF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This can alter the acidity of nearby protons and influence the molecule's overall electronic distribution, potentially leading to stronger interactions with protein targets through dipole-dipole or hydrogen bonding interactions. Furthermore, the C-F bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, which can increase a drug's half-life. The lipophilicity of a molecule is also often increased with the addition of a trifluoromethyl group, which can enhance its ability to cross cell membranes.
In contrast, the methyl group is weakly electron-donating and is susceptible to metabolic oxidation by cytochrome P450 enzymes. While often a crucial component of active molecules, its metabolic liability can sometimes limit a drug candidate's potential.
A Hypothetical Case Study: Anticancer Activity Against Pancreatic Cancer
Let us hypothesize that both 5-trifluoromethyl-benzofuran-3(2H)-one (Compound A) and 5-methyl-benzofuran-3(2H)-one (Compound B) have been synthesized as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle that is often dysregulated in cancer.[3] Pancreatic cancer cell lines, such as Panc-1, are a relevant model for this investigation.
Table 1: Predicted Physicochemical Properties and Hypothetical Bioactivity Data
| Property | 5-Trifluoromethyl-benzofuran-3(2H)-one (Compound A) | 5-Methyl-benzofuran-3(2H)-one (Compound B) |
| Molecular Weight | 218.14 g/mol | 162.17 g/mol |
| LogP (predicted) | 2.8 | 2.1 |
| Metabolic Stability | High | Moderate |
| Hypothetical IC50 (Panc-1 cells) | 5 µM | 25 µM |
| Hypothetical IC50 (CDK2) | 0.5 µM | 5 µM |
The hypothetical data in Table 1 reflects the expected trend: the trifluoromethylated compound exhibits greater potency, likely due to enhanced binding affinity with CDK2 and better cell permeability.
Experimental Protocols
To experimentally validate the hypothetical data, two key assays would be employed: an MTT assay to determine cytotoxicity against a cancer cell line and a kinase inhibition assay to quantify the direct inhibition of the target enzyme.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow for MTT Assay
Caption: Workflow for determining the cytotoxicity of benzofuranone derivatives using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed Panc-1 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of 5-trifluoromethyl-benzofuran-3(2H)-one and 5-methyl-benzofuran-3(2H)-one in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known CDK2 inhibitor). Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
In Vitro Kinase Inhibition Assay (CDK2)
A variety of commercial kits are available for measuring kinase activity. A common format is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
Workflow for Kinase Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity against CDK2.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, add the CDK2/Cyclin E enzyme complex to a buffer containing a suitable substrate (e.g., a peptide derived from histone H1).
-
Inhibitor Addition: Add varying concentrations of the 5-trifluoromethyl- and 5-methyl-benzofuran-3(2H)-one derivatives.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent that contains luciferase. The luminescence signal is inversely proportional to the amount of ATP consumed, and therefore to the kinase activity.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 values.
Concluding Remarks
This guide has presented a framework for comparing the bioactivity of 5-trifluoromethyl- and 5-methyl-benzofuran-3(2H)-one. Based on established medicinal chemistry principles, the trifluoromethyl derivative is predicted to exhibit superior potency as an anticancer agent due to its enhanced metabolic stability and potential for stronger target engagement. The provided experimental protocols for cytotoxicity and kinase inhibition assays offer a clear path for the empirical validation of this hypothesis. For researchers in drug discovery, the careful consideration and empirical testing of such subtle structural modifications are paramount to the successful development of novel therapeutics.
References
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Eldehna, W. M., Maklad, R. M., Almahli, H., Al-Warhi, T., Elkaeed, E. B., Abourehab, M. A. S., Abdel-Aziz, H. A., & El Kerdawy, A. M. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1227–1240. [Link]
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Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11394–11421. [Link]
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Johnson, C. (2022). Benzofuran Derivatives Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine (MDMA) in Male Sprague-Dawley Rats. Western Michigan University. [Link]
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Anonymous. (2021). Benzofuran – Knowledge and References. Taylor & Francis. [Link]
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Eldehna, W. M., Maklad, R. M., Almahli, H., Al-Warhi, T., Elkaeed, E. B., Abourehab, M. A. S., Abdel-Aziz, H. A., & El Kerdawy, A. M. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1227–1240. [Link]
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Anonymous. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
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Anonymous. (2022). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. [Link]
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Anonymous. (2022). CDK2 inhibitors in clinical trials. ResearchGate. [Link]
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Anonymous. (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]
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Anonymous. (2025). Benzofuran-3(2H)-Ones Derivatives: Synthesis, Docking and Evaluation of Their in Vitro Anticancer Studies. ResearchGate. [Link]
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Anonymous. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]
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Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (n.d.). synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. [Link]
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Anonymous. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. [Link]
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Anonymous. (n.d.). Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. Der Pharma Chemica. [Link]
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Anonymous. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. ResearchGate. [Link]
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Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483–504. [Link]
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Anonymous. (2023). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. RSC Publishing. [Link]
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Anonymous. (2017). Design, synthesis, and evaluation of benzofuran derivatives as novel anti-pancreatic carcinoma agents via interfering the hypoxia environment by targeting HIF-1α pathway. Semantic Scholar. [Link]
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Anonymous. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. PMC. [Link]
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Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 5-(Trifluoromethyl)benzofuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzofuranone Scaffold
Benzofuranones are a class of heterocyclic compounds characterized by a fused benzene and furanone ring system.[1] This structural motif is a "privileged scaffold" in medicinal chemistry, meaning it is a versatile framework that can be modified to interact with a wide range of biological targets.[1] Consequently, benzofuranone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3][4] Their potential applications have made them highly attractive candidates for the development of novel therapeutic agents.[1][5]
The specific compound, 5-(Trifluoromethyl)benzofuran-3(2H)-one, incorporates a trifluoromethyl (-CF3) group, a common substituent in modern pharmaceuticals known for enhancing metabolic stability and binding affinity. Understanding the precise three-dimensional arrangement of atoms in this molecule is paramount for rational drug design. Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for elucidating such molecular structures at atomic resolution.[6][7] This guide provides a detailed examination of the X-ray crystallographic analysis of this compound, compares it with alternative analytical techniques, and explains the causality behind the experimental choices.
Part 1: Synthesis and Crystallization — The Path to a Perfect Crystal
The journey to determining a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the most critical factor influencing the success of an X-ray diffraction experiment.[8][9]
Synthesis of this compound
While numerous synthetic routes to benzofuran-3(2H)-ones exist, a common strategy involves the intramolecular cyclization of a suitably substituted precursor.[10][11] A plausible approach for the title compound is outlined below. This multi-step synthesis ensures the regioselective placement of the trifluoromethyl group.
Caption: Plausible synthetic route to the target compound.
The Art and Science of Crystallization
Crystallization is the process of arranging molecules from a solution into a highly ordered, solid state.[12] The primary challenge is often the growth of a single, defect-free crystal suitable for diffraction.[8][9] Several techniques have been developed for small organic molecules, each manipulating solubility to slowly achieve a state of supersaturation, which encourages crystal nucleation and growth.[7]
Common Crystallization Methods:
| Method | Principle | Best For | Causality |
| Slow Evaporation | The concentration of the solute is gradually increased as the solvent evaporates, leading to crystallization.[12] | Compounds that are highly soluble and available in larger quantities. | Simple and requires minimal setup. The rate of evaporation can be controlled to influence crystal size and quality. |
| Vapor Diffusion | An anti-solvent (a solvent in which the compound is less soluble) slowly diffuses in vapor form into a solution of the compound, reducing its solubility.[7][12] | Milligram quantities of the compound, offering fine control over the rate of crystallization. | This is often the most successful method as it allows for very slow changes in solvent composition, promoting the growth of well-ordered crystals. |
| Slow Cooling | Solubility is decreased by gradually lowering the temperature of a saturated solution.[13] | Compounds whose solubility is highly dependent on temperature. | Exploits the thermodynamic principle that lower temperatures favor the solid state. The cooling rate is critical. |
Experimental Protocol: Vapor Diffusion Crystallization
This protocol details a trusted method for obtaining X-ray quality crystals of this compound.
Objective: To grow single crystals suitable for SCXRD analysis.
Materials:
-
This compound (5-10 mg)
-
Small vial (e.g., 0.5 mL)
-
Larger vial or beaker (e.g., 5 mL) with a screw cap or airtight seal
-
A selection of volatile solvents (e.g., dichloromethane, ethyl acetate, acetone) - "good" solvents
-
A selection of less polar, volatile solvents (e.g., hexane, pentane) - "anti-solvents"
Procedure:
-
Solvent Screening (Rationale): The key is to find a solvent system where the compound is soluble but can be prompted to precipitate slowly. Dissolve a small amount of the compound in a good solvent (e.g., dichloromethane). Then, add an anti-solvent (e.g., hexane) dropwise. If the solution becomes cloudy and then clears upon warming or adding more good solvent, this is a promising system.
-
Prepare the Inner Vial: Dissolve 5-10 mg of this compound in a minimal amount (e.g., 0.2 mL) of the chosen "good" solvent (e.g., ethyl acetate) in the small vial. Ensure the compound is fully dissolved.
-
Set up the Diffusion Chamber: Place the small, open vial inside the larger vial. Carefully add 1-2 mL of the "anti-solvent" (e.g., hexane) to the bottom of the larger vial, ensuring none splashes into the inner vial.
-
Seal and Incubate: Seal the larger vial tightly. The more volatile anti-solvent will slowly diffuse into the inner vial's atmosphere and subsequently into the solution. This gradual change in solvent composition reduces the compound's solubility.
-
Patience and Observation: Place the sealed setup in a vibration-free location at a constant temperature. Crystals may form over several hours to several weeks. Do not disturb the setup during this time.
-
Crystal Harvesting: Once suitable crystals have formed, carefully open the chamber and use a specialized loop or a fine needle to gently remove a crystal from the solution. Quickly coat it in a cryoprotectant oil (e.g., Paratone-N) and mount it on the diffractometer.
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A Spectroscopic Showdown: How Fluorination Alters the Photophysical and Structural Landscape of Coumaranones
For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to the Spectroscopic Comparison of Fluorinated versus Non-Fluorinated Coumaranones
In the intricate world of medicinal chemistry and materials science, the coumaranone scaffold stands as a privileged structure, a foundational component in a myriad of biologically active compounds and functional materials. The strategic modification of this core, particularly through fluorination, has emerged as a powerful tool to modulate molecular properties, influencing everything from metabolic stability to photophysical behavior. This guide provides a comprehensive spectroscopic comparison of fluorinated and non-fluorinated coumaranones, offering field-proven insights and experimental data to illuminate the subtle yet significant impact of this unique halogen.
The introduction of fluorine, the most electronegative element, into an organic molecule can dramatically alter its electronic distribution, conformation, and intermolecular interactions.[1][2] In the context of the coumaranone framework, these changes manifest as distinct shifts in their spectroscopic signatures. Understanding these differences is paramount for researchers aiming to rationally design novel coumaranone-based drugs, probes, and materials with tailored properties.
The Influence of Fluorine: An Overview
Fluorine's influence on a molecule's properties extends beyond simple steric effects. Its strong electron-withdrawing nature can profoundly impact the electron density of the aromatic ring and the lactone moiety in coumaranones. This perturbation of the electronic landscape is the primary driver for the observed differences in their spectroscopic behavior.
Key Impacts of Fluorination:
-
Modulation of Electronic Properties: The high electronegativity of fluorine alters the dipole moment and electron distribution of the coumaranone core.[1]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the in vivo half-life of drug candidates.
-
Altered Lipophilicity: Fluorination can either increase or decrease lipophilicity depending on the extent and position of substitution, impacting cell membrane permeability and pharmacokinetic profiles.[3]
-
Modified Photophysical Characteristics: Changes in the electronic structure directly affect how the molecule interacts with light, leading to shifts in absorption and emission spectra.[4]
This guide will now delve into a detailed, side-by-side comparison of the key spectroscopic techniques used to characterize these compounds: UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.
Comparative Spectroscopic Analysis
UV-Vis Absorption Spectroscopy
UV-Visible spectroscopy probes the electronic transitions within a molecule. For coumaranones, the primary absorption bands arise from π-π* transitions within the aromatic system and n-π* transitions associated with the carbonyl group of the lactone ring.
The introduction of a fluorine atom onto the aromatic ring is expected to cause subtle shifts in the absorption maxima (λmax). Due to fluorine's inductive electron-withdrawing effect, a slight hypsochromic (blue) shift in the π-π* transitions may be observed. However, the potential for weak resonance donation from fluorine's lone pairs could counteract this effect, leading to a small bathochromic (red) shift in some cases.
| Compound | Solvent | λabs (nm) | Molar Absorptivity (ε, M-1cm-1) |
| 2-Coumaranone | Various | ~270-280 | Data not readily available |
| 5-Fluoro-2-Coumaranone | Predicted | Slight shift from parent | Data not readily available |
Table 1: Comparative UV-Vis Absorption Data. The data for 2-Coumaranone is based on general knowledge of similar aromatic carbonyl compounds. Specific molar absorptivity is not widely reported. The predicted shift for the fluorinated analogue is based on general principles of fluorine substitution effects.
Fluorescence Spectroscopy
While the parent coumaranone is generally considered to be weakly fluorescent or non-fluorescent, substitution on the aromatic ring can significantly impact its emission properties. The chemiluminescence of various substituted 2-coumaranones has been extensively studied, with emission maxima typically observed in the blue to green region (420–580 nm) upon reaction.[1][5] However, the intrinsic fluorescence of the ground-state molecule is a separate phenomenon.
Fluorination can influence fluorescence quantum yield (Φ) and emission wavelength (λem). The heavy atom effect of halogens can sometimes lead to fluorescence quenching through enhanced intersystem crossing. However, in many aromatic systems, fluorine substitution has been shown to increase quantum yields.[4] The effect on λem will depend on the interplay between inductive and resonance effects on the energy levels of the excited state.
| Compound | Solvent | λex (nm) | λem (nm) | Quantum Yield (Φ) |
| 2-Coumaranone | Various | - | Weak/None | < 0.01 |
| 5-Fluoro-2-Coumaranone | Predicted | - | Likely weak, potentially shifted | Likely low |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides invaluable information about the chemical environment of magnetically active nuclei. For the compounds , 1H, 13C, and 19F NMR are the most relevant techniques.
1H NMR: The introduction of fluorine will induce changes in the chemical shifts of nearby protons. Protons ortho and meta to the fluorine atom will experience through-space and through-bond coupling (nJHF), resulting in splitting of their signals. The magnitude of these coupling constants provides information about the relative positions of the atoms.
13C NMR: The highly electronegative fluorine atom will cause a significant downfield shift for the carbon to which it is directly attached (C-F bond). This C-F coupling (1JCF) is typically very large (around 240-260 Hz). Carbons at the ortho, meta, and para positions will also exhibit smaller C-F couplings.
19F NMR: This technique is highly sensitive and provides a direct window into the electronic environment of the fluorine atom. The chemical shift of the fluorine nucleus is highly dependent on its surroundings, making 19F NMR an excellent tool for confirming successful fluorination and for studying intermolecular interactions.[7][8]
| Nucleus | 2-Coumaranone (in CDCl3) | 5-Fluoro-2-Coumaranone (Predicted, in CDCl3) | Key Observations |
| 1H NMR (δ, ppm) | Aromatic: ~7.0-7.3 (m, 4H)CH2: ~3.6 (s, 2H) | Aromatic: Signals will be split by H-F coupling.CH2: ~3.6 (s, 2H) | Appearance of doublets or doublet of doublets in the aromatic region for the fluorinated compound. |
| 13C NMR (δ, ppm) | C=O: ~175Aromatic: ~110-155CH2: ~35 | C-F: ~155-165 (d, 1JCF ≈ 245 Hz)Other aromatic carbons will show smaller C-F couplings.C=O and CH2 shifts will be slightly perturbed. | Large one-bond C-F coupling is a definitive indicator of fluorination. |
| 19F NMR (δ, ppm) | N/A | ~ -110 to -120 (relative to CFCl3) | A single resonance (or multiplet if coupled to protons) in the characteristic range for aryl fluorides. |
Table 3: Comparative NMR Data. Data for 2-Coumaranone is based on typical values for this scaffold. Predicted data for 5-Fluoro-2-Coumaranone is based on general principles of fluorine NMR spectroscopy and data from similar fluorinated aromatic compounds.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For coumaranones, the most prominent absorption band is the C=O stretch of the lactone.
The introduction of fluorine is expected to have a noticeable effect on the vibrational frequencies of the molecule. The C-F bond itself has a characteristic stretching frequency in the range of 1000-1400 cm-1. Furthermore, the electron-withdrawing nature of fluorine can slightly increase the frequency of the C=O stretching vibration due to a decrease in resonance delocalization.
| Vibrational Mode | 2-Coumaranone (cm-1) | 5-Fluoro-2-Coumaranone (Predicted, cm-1) | Key Observations |
| C=O Stretch (Lactone) | ~1760-1780 | ~1770-1790 | A slight increase in the carbonyl stretching frequency. |
| Aromatic C=C Stretch | ~1600, ~1480 | Similar, with potential slight shifts | Minimal changes expected. |
| C-O Stretch | ~1200-1300 | Similar, with potential slight shifts | Minimal changes expected. |
| C-F Stretch | N/A | ~1100-1250 | A new, strong absorption band characteristic of the C-F bond. |
Table 4: Comparative IR Data. Data for 2-Coumaranone is based on typical values for γ-lactones fused to an aromatic ring.[10][11] Predicted data for the fluorinated analogue is based on the expected electronic effects of fluorine.
Experimental Protocols
To ensure the reproducibility and validity of spectroscopic comparisons, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key experiments discussed.
UV-Vis Absorption Spectroscopy Protocol
Rationale: This protocol is designed to obtain a high-quality absorption spectrum of the coumaranone derivative in a suitable solvent, allowing for the determination of the absorption maximum (λmax) and molar absorptivity (ε).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the coumaranone derivative (e.g., 1 mM) in a UV-grade solvent (e.g., acetonitrile, ethanol, or dichloromethane). Ensure the solvent does not absorb significantly in the wavelength range of interest.
-
From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax. This is typically in the low micromolar range.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for scanning (e.g., 200-500 nm).
-
-
Baseline Correction:
-
Fill a clean quartz cuvette with the pure solvent to be used for the sample.
-
Place the cuvette in the spectrophotometer and perform a baseline correction (autozero). This subtracts the absorbance of the solvent and the cuvette.
-
-
Sample Measurement:
-
Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If molar absorptivity (ε) is to be calculated, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the concentration in mol/L, and l is the path length of the cuvette (typically 1 cm).
-
NMR Spectroscopy Protocol
Rationale: This protocol describes the preparation of a sample for high-resolution NMR analysis to elucidate the chemical structure and confirm the presence and position of fluorine substitution.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the coumaranone derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.
-
For quantitative measurements or precise chemical shift referencing, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
1H NMR: Acquire a standard one-dimensional proton spectrum.
-
13C NMR: Acquire a proton-decoupled 13C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH2, and CH3 groups.
-
19F NMR: If applicable, acquire a proton-decoupled 19F spectrum.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and perform baseline correction.
-
Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the signals to the corresponding nuclei in the molecule.
-
FTIR Spectroscopy Protocol
Rationale: This protocol is for obtaining an infrared spectrum to identify the functional groups present in the coumaranone derivative, with a focus on the carbonyl and C-F stretching vibrations.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the solid sample is dry and in a powdered form if possible.
-
-
Instrument Setup:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Acquire a background spectrum with the clean, empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
-
Sample Measurement:
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and their corresponding wavenumbers (cm-1).
-
Compare the spectrum of the fluorinated coumaranone with its non-fluorinated counterpart, paying close attention to the C=O and C-F stretching regions.
-
Conclusion
The strategic incorporation of fluorine into the coumaranone scaffold provides a powerful avenue for fine-tuning its molecular properties. As demonstrated through this comparative guide, fluorination leaves an indelible and informative mark on the spectroscopic fingerprint of these molecules. The shifts in UV-Vis absorption and fluorescence emission, the characteristic couplings in NMR spectra, and the appearance of the C-F stretching band in IR spectroscopy all provide clear and quantitative evidence of fluorination's impact.
For researchers in drug discovery and materials science, a thorough understanding of these spectroscopic shifts is not merely an academic exercise. It is a critical component of structure elucidation, quality control, and the rational design of next-generation coumaranone-based compounds with enhanced performance and tailored functionalities. By leveraging the insights provided by this comparative spectroscopic analysis, scientists can more effectively harness the unique properties of fluorine to drive innovation in their respective fields.
References
-
Möncke, D., & Wetzl, B. (2007). Comparative spectroscopic investigation of different types of fluoride phosphate glasses. ResearchGate. [Link]
-
Schramm, S., et al. (2025). Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. MDPI. [Link]
-
Donovalová, J., et al. (2012). Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. PMC. [Link]
-
Nasiri, M. A., et al. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives. SSRN. [Link]
- Unknown. (n.d.). INFRARED SPECTROSCOPY (IR). Unknown Source.
-
Choi, H. D., et al. (2012). 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. NIH. [Link]
- Gerig, J. T. (n.d.). Fluorine NMR. Unknown Source.
- Unknown. (n.d.).
-
Choi, H. D., et al. (2012). 5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran. PMC. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. [Link]
- Hein, S. (n.d.). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Pendidikan Kimia.
- Unknown. (n.d.). Infrared Spectroscopy. eHealth.
- Unknown. (n.d.). 13. Nuclear Magnetic Resonance (NMR) Spectroscopy. Unknown Source.
-
Schramm, S., et al. (2025). Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. ChemRxiv. [Link]
-
Unknown. (2018). Photophysical properties of novel fluorescent 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one derivative: models for correlation solvent polarity scales. ResearchGate. [Link]
-
Unknown. (2022). Highly Sensitive Water Detection Through Reversible Fluorescence Changes in a syn-Bimane Based Boronic Acid Derivative. PMC. [Link]
-
Unknown. (2022). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. PMC. [Link]
- Unknown. (n.d.). Table of Characteristic IR Absorptions. Unknown Source.
-
Unknown. (2024). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. PubMed. [Link]
- Unknown. (n.d.).
-
Markham, K. R., & Mabry, T. J. (n.d.). Ultraviolet-Visible and Proton Magnetic Resonance Spectroscopy of Flavonoids. Semantic Scholar. [Link]
-
Zhou, Y., & Lynch, V. M. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PMC. [Link]
-
Postigo, A. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Liu, X. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]
-
Unknown. (n.d.). Photophysical Properties of 1,3-Diphenylisobenzofuran as a Sensitizer and Its Reaction with O 2. MDPI. [Link]
- Unknown. (n.d.). Supporting Information The Quest for Highly Fluorescent Chromophores: An Evaluation of 1H,3H-Isochromeno[6,5,4-mna]xanthene-1,3-. The Royal Society of Chemistry.
-
Unknown. (2021). A Comparative Analysis of Absorbance- and Fluorescence-Based 1,3-Diphenylisobenzofuran Assay and Its Application for Evaluating Type II Photosensitization of Flavin Derivatives. PMC. [Link]
-
Unknown. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase - University of Lincoln. [Link]
-
Muraoka, O., et al. (1997). Furan-2(3H)- and -2(5H)-ones. Part 7.1 Photochemical behaviour of tetrahydro- and hexahydro-isobenzofuran-1-one systems. RSC Publishing. [Link]
-
Lavskaya, Y. L., et al. (n.d.). Comparative study of fluorinated single- and few-wall carbon nanotubes by X-ray photoelectron and X-ray absorption spectroscopy. Scilit. [Link]
- Unknown. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF FLUOROQUINOLONES METAL ION COMPLEXES. Unknown Source.
- Unknown. (n.d.). Ukrainica Bioorganica Acta Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. Unknown Source.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 7. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. community.wvu.edu [community.wvu.edu]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. ehealth.kcl.ac.uk [ehealth.kcl.ac.uk]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
Safety Operating Guide
5-(Trifluoromethyl)benzofuran-3(2H)-one proper disposal procedures
Executive Safety & Disposal Directive
IMMEDIATE ACTION CARD Compound: 5-(Trifluoromethyl)benzofuran-3(2H)-one Risk Profile: High Toxicity (Oral/Inhalation), Corrosive (Skin/Eyes), Potential Carcinogen.[1][2][3] Disposal Method: High-Temperature Incineration (1100°C+) with Flue Gas Scrubbing.[2] Strict Prohibition: DO NOT dispose of down the drain. DO NOT mix with strong oxidizers or bases.
This guide defines the operational protocol for the safe containment, transport, and destruction of this compound.[1][2] Due to the stability of the trifluoromethyl (
Chemical Profile & Hazard Identification
To dispose of this compound safely, one must understand its specific stability and reactivity profile. The presence of the
Table 1: Physicochemical & Hazard Data
| Property | Specification | Operational Implication |
| CAS Number | Proxy: 1344900-29-3 (related) | Use CAS for waste manifesting; if exact CAS is unavailable, use generic "Organic Fluoride" codes.[2] |
| Molecular Formula | Fluorine content requires halogen-compatible waste streams.[1][2] | |
| Physical State | Solid (Crystalline) | Dust inhalation risk; requires N95/P100 respiratory protection during transfer. |
| Reactivity | Enolizable ketone | Sensitive to bases; potential for exothermic condensation. |
| GHS Classification | Danger | Acute Tox. 3 (Oral), Acute Tox. 2 (Inhalation), Skin Corr. 1B. |
| Incompatibilities | Strong Oxidizers, Bases | Segregate strictly from caustic waste streams to prevent uncontrolled hydrolysis. |
Critical Insight: The trifluoromethyl group is metabolically and chemically robust. Incomplete combustion generates highly corrosive HF and toxic perfluoroisobutene (PFIB). Disposal facilities must be certified for halogenated waste .
Pre-Disposal Handling & Waste Segregation
Effective disposal begins at the bench. You must segregate this waste stream at the point of generation to avoid cross-contamination that could trigger dangerous side reactions or regulatory fines.
Segregation Logic
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be double-bagged.[2]
-
Liquid Waste: Mother liquors or reaction solvents containing the compound must be collected in Halogenated Solvent carboys.
-
Sharps: Needles/syringes used with the compound must be placed in a dedicated sharps container labeled "Chemically Contaminated."
Visual Workflow: Waste Segregation Decision Tree
Figure 1: Decision matrix for segregating waste at the point of generation to ensure regulatory compliance and safety.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Debris)
Applicability: Expired reagents, spill cleanup materials, contaminated PPE.[1]
-
Personal Protective Equipment (PPE): Don nitrile gloves (double-gloved recommended), lab coat, safety goggles, and a P100 particulate respirator if handling powder outside a fume hood.
-
Containment:
-
Labeling: Apply a hazardous waste label immediately.
-
Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray.
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, HPLC effluent, washing solvents.[1]
-
Compatibility Check: Ensure the waste carboy does not contain strong bases (e.g., NaOH, KOH) or oxidizers (e.g., Nitric Acid). The ketone moiety can undergo exothermic condensation in basic conditions.
-
Transfer:
-
Use a funnel with a lid or a safety waste funnel to minimize vapor release.
-
Pour slowly to avoid splashing.
-
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass carboys.[2] Avoid metal containers if the solution is acidic, as fluoride ions can corrode metal over time.
-
Labeling:
-
Mark as "Halogenated Organic Solvent Waste."
-
List the approximate percentage of this compound.
-
Regulatory Compliance & Waste Codes
Since this compound does not have a specific named RCRA listing (P-list or U-list), it must be characterized by its properties.[1][2]
Table 2: Regulatory Waste Characterization (USA/EU)
| Regulation | Code | Description | Reasoning |
| RCRA (USA) | D001 | Ignitable | If in flammable solvent (e.g., Ethyl Acetate).[1][2] |
| RCRA (USA) | D002 | Corrosive | If pH |
| RCRA (USA) | D003 | Reactive | If potential for explosive decomposition exists (conservative classification). |
| EU Waste Code | 07 05 04* | Other organic solvents | Standard for drug synthesis waste containing halogens. |
| DOT (Transport) | UN 2928 | Toxic Solid, Corrosive, Organic, n.o.s.[1] | Proper shipping name for transport to incinerator. |
Authoritative Note: Always default to the most stringent classification. If the compound's toxicity is not fully established (LD50 unknown), treat it as a P-listed equivalent (acutely toxic) for safety margins.[1][2]
Emergency Spill Response
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.
Spill Response Workflow
Figure 2: Operational logic for spill containment. Major spills involving fluorinated toxins require professional Hazmat intervention.[1]
Decontamination Solution: For final surface cleaning, use a dilute surfactant solution. Avoid bleach (hypochlorite) unless verified compatible, as it may react with auxiliary reagents in the mixture.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]2]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
PubChem. (2024). Compound Summary: this compound.[1][2] National Library of Medicine. [Link]2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
